molecular formula C41H82NO8P B053596 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine CAS No. 1069-79-0

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B053596
CAS No.: 1069-79-0
M. Wt: 748.1 g/mol
InChI Key: LVNGJLRDBYCPGB-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,2-distearoylphosphatidylethanolamine is an optically active form of 1,2-distearoylphosphatidylethanolamine having (R)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-1,2-distearoylphosphatidylethanolamine. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine zwitterion.
PE(18:0/18:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine has been reported in Streptomyces roseicoloratus, Streptomyces sporangiiformans, and Hippophae rhamnoides with data available.

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNGJLRDBYCPGB-LDLOPFEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240990
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1069-79-0
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]ethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4B5265CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PE(18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Methodological & Application

Microfluidic mixing protocols for DSPE-containing RNA vaccines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Efficiency Formulation of DSPE-Containing RNA Lipid Nanoparticles Using Microfluidic Mixing

Audience: Researchers, scientists, and drug development professionals engaged in the formulation of nucleic acid delivery systems.

Introduction The advent of mRNA vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo RNA delivery.[1] The precise physicochemical characteristics of these LNPs—particularly size, polydispersity, and encapsulation efficiency—are critical for their safety and therapeutic efficacy.[2] Microfluidic mixing has become the gold-standard for LNP production, offering unparalleled control and reproducibility over the nanoparticle self-assembly process compared to traditional bulk mixing methods.[3][4] This controlled, rapid mixing of a lipid-containing organic phase with an RNA-containing aqueous phase is the cornerstone of forming uniform and potent LNPs.[5][6]

This application note provides a detailed protocol and scientific rationale for the formulation of RNA-LNPs incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a key component for engineering stable, long-circulating nanoparticles. We will delve into the causality behind formulation choices, provide a step-by-step protocol using a staggered herringbone micromixer (SHM), and outline essential characterization techniques.

The Science of LNP Self-Assembly and the Role of DSPE-PEG

The Four Pillars of LNP Formulation

LNP formulations for RNA delivery are typically composed of four essential lipid components, each serving a distinct purpose:[7][8]

  • Ionizable Cationic Lipid: This is the workhorse for RNA encapsulation. At an acidic pH (typically ~4.0) used during formulation, its amine headgroup becomes protonated (positively charged), facilitating electrostatic interaction with the negatively charged phosphate backbone of the RNA.[6][9] Upon entering the bloodstream at physiological pH (~7.4), it becomes neutral, reducing toxicity. In the acidic environment of the endosome post-cellular uptake, it regains its positive charge, which is crucial for endosomal escape and cytoplasmic delivery of the RNA payload.[9]

  • Helper Phospholipid: A structural lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), provides stability to the LNP's bilayer structure.[2][8]

  • Cholesterol: This steroid molecule integrates into the lipid membrane, enhancing particle stability, controlling fluidity, and filling gaps between the other lipid components to prevent drug leakage.[2][10]

  • PEGylated Lipid (PEG-Lipid): A polyethylene glycol (PEG) polymer is conjugated to a lipid anchor. This component forms a hydrophilic corona on the LNP surface, which prevents particle aggregation and reduces opsonization (the process of being marked for clearance by the immune system), thereby extending circulation time in the body.[11][12]

The Unique Contribution of the DSPE Anchor

The choice of the lipid anchor for the PEG chain is a critical formulation decision that significantly impacts the LNP's in vivo fate. DSPE is one of the most widely used and robust lipid anchors for this purpose.[13]

  • Strong Membrane Integration: DSPE possesses two long, saturated C18 stearoyl chains. These chains create strong van der Waals forces with neighboring lipids within the nanoparticle membrane, resulting in a highly stable and tight anchoring of the PEG chain.[13] This minimizes the premature shedding of the PEG-lipid from the LNP surface during circulation.[14]

  • Increased Membrane Rigidity: The tight packing of DSPE's saturated chains increases the phase transition temperature of the lipid membrane. This makes the LNP more rigid and less leaky at body temperature, which is crucial for retaining the encapsulated RNA cargo until it reaches the target cell.[13]

  • Prolonged Circulation: The stable anchoring of DSPE-PEG ensures a long half-life in the bloodstream. This is advantageous for many therapeutic applications that require sustained exposure or passive targeting of tissues through the enhanced permeability and retention (EPR) effect.[11][13] In contrast, PEG-lipids with shorter, less saturated anchors (like DMG-PEG with C14 chains) are known to dissociate from the LNP surface more rapidly, which can be leveraged for specific applications like rapid hepatocyte targeting but may be less ideal for vaccines requiring prolonged antigen presentation.[1][14]

The selection of DSPE-PEG is therefore a deliberate choice to engineer LNPs with high stability and a long circulatory lifespan, which can be critical for vaccine efficacy.[15]

Microfluidic Mixing: A Paradigm of Controlled Self-Assembly

Microfluidic technology leverages precisely engineered micro-channels to control fluid interactions at the nanoliter scale.[3] For LNP synthesis, this involves the rapid and chaotic mixing of two streams: the lipids dissolved in ethanol and the RNA dissolved in an acidic aqueous buffer.[16]

This process, often termed "flash nanoprecipitation," causes the lipids to self-assemble around the RNA payload as the polarity of the solvent rapidly changes.[5][17] Microfluidic mixers, such as those with a staggered herringbone (SHM) or T-junction geometry, induce chaotic advection, which dramatically reduces the diffusion distance between the two fluid streams, ensuring uniform and instantaneous mixing.[16][18][19] This leads to the formation of LNPs with a consistently small size and low polydispersity, a feat that is difficult to achieve with less controlled bulk mixing methods.[20][21]

Workflow for LNP Formulation

The overall process can be broken down into four key stages: preparation of the input solutions, controlled microfluidic mixing, downstream processing to purify the particles, and finally, thorough characterization.

G cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing cluster_char 4. LNP Characterization A Lipid-Ethanol Phase (Ionizable, DSPC, Cholesterol, DSPE-PEG) C Staggered Herringbone Micromixer (SHM) A->C B RNA-Aqueous Phase (mRNA in Acidic Buffer, pH 4.0) B->C D Buffer Exchange / Dialysis (Ethanol Removal & pH Neutralization) C->D E Size, PDI, Zeta Potential, Encapsulation Efficiency D->E

Caption: Overall experimental workflow for RNA-LNP formulation.

Application Protocol: RNA-LNP Formulation

This protocol details the formulation of DSPE-containing RNA-LNPs using a staggered herringbone micromixer (e.g., NanoAssemblr™ platform).

Materials and Reagents
  • Lipids:

    • Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102, ALC-0315)

    • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Cholesterol

    • PEG-Lipid: DSPE-PEG2000 (this compound-N-[methoxy(polyethylene glycol)-2000])

  • RNA: Messenger RNA (mRNA) with desired sequence.

  • Solvents & Buffers:

    • Ethanol (200 proof, molecular biology grade)

    • Citrate Buffer (50 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile-filtered)

  • Consumables:

    • Sterile, RNase-free microcentrifuge tubes and syringes

    • Microfluidic cartridge (Staggered Herringbone Mixer)

    • Dialysis cassette (e.g., 10 kDa MWCO Slide-A-Lyzer)

    • Quantification Assay Kit (e.g., Quant-iT RiboGreen RNA Assay Kit)

Equipment
  • Microfluidic mixing system (e.g., Precision NanoSystems NanoAssemblr™)

  • Syringe pumps (if not integrated into the system)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Fluorescence plate reader

Step-by-Step Methodology

Step 1: Preparation of Solutions (Aseptic Technique Recommended)

  • Lipid-Ethanol Phase:

    • Prepare a stock solution of the four lipid components in ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DSPE-PEG2000).[14]

    • Calculate the required mass of each lipid to achieve the desired total lipid concentration in ethanol (e.g., 10-20 mg/mL).

    • Combine the lipids in a sterile glass vial and dissolve completely in the calculated volume of ethanol. Vortex gently until the solution is clear. This is your Lipid Phase .

  • RNA-Aqueous Phase:

    • Dilute the stock mRNA to the desired concentration (e.g., 0.1-0.5 mg/mL) in 50 mM Citrate Buffer (pH 4.0) . The acidic pH is critical for protonating the ionizable lipid.[6]

    • Gently mix by pipetting. Avoid vigorous vortexing to maintain RNA integrity. This is your Aqueous Phase .

    • Keep the RNA solution on ice until use.

Step 2: Microfluidic Mixing

The precise control over mixing is governed by two Critical Process Parameters: the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phase.[22][23]

  • System Priming: Prime the microfluidic system and cartridge with ethanol and the aqueous buffer as per the manufacturer's instructions to remove any air bubbles and equilibrate the channels.

  • Loading Syringes: Load the Lipid Phase into the syringe designated for the organic/solvent inlet and the Aqueous Phase into the syringe for the aqueous/buffer inlet.

  • Set Mixing Parameters:

    • Flow Rate Ratio (FRR): Set the FRR of the Aqueous Phase to the Lipid Phase. A common starting point is 3:1 .[23][24] This ensures a rapid solvent dilution, driving the self-assembly process.

    • Total Flow Rate (TFR): Set the TFR. A typical range for lab-scale systems is 2 mL/min to 20 mL/min .[23] The TFR influences the mixing speed and residence time within the chip.

    • Scientist's Note: Higher TFRs and FRRs generally lead to faster mixing and result in smaller LNP sizes.[7][22]

  • Initiate Mixing: Start the pumps. The two solutions will converge and mix within the microfluidic cartridge.

  • Collection: Collect the emergent milky-white LNP suspension into a sterile collection tube. Discard the initial and final volumes of the run (head and tail cuts) to ensure the collected sample was formed under steady-state flow conditions.[9]

G cluster_inputs Fluid Inlets cluster_mixer Microfluidic Chip cluster_output Formulation Outlet A Inlet 1 Lipids in Ethanol mixer Staggered Herringbone Chaotic Advection Mixing A:f0->mixer:in1 B Inlet 2 mRNA in pH 4.0 Buffer B:f0->mixer:in2 C Self-Assembled LNPs in Ethanol/Buffer mixture mixer:out->C:f0

Caption: LNP self-assembly in a staggered herringbone micromixer.

Step 3: Downstream Processing (Purification & Concentration)

The collected formulation contains approximately 25% ethanol and is at an acidic pH, which must be addressed before in vitro or in vivo use.

  • Buffer Exchange: Transfer the LNP suspension to a pre-soaked dialysis cassette (10 kDa MWCO).

  • Dialysis: Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the buffer at least three times over 12-24 hours with a buffer-to-sample volume ratio of at least 1000:1. This process removes the ethanol and raises the pH to physiological levels, deprotonating the ionizable lipid and stabilizing the final LNP structure.

  • Concentration & Sterilization: If necessary, concentrate the purified LNPs using centrifugal filters (e.g., Amicon Ultra). Perform sterile filtration of the final product through a 0.22 µm syringe filter.

  • Storage: Store the final LNP formulation at 4°C. For long-term storage, assess stability at -20°C or -80°C.

LNP Characterization: A Self-Validating System

Thorough characterization is essential to validate the success of the formulation protocol.

Size, Polydispersity, and Zeta Potential
  • Method: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[25] The PDI is a measure of the heterogeneity of particle sizes in the sample.

  • Target Values: For vaccine applications, a target size is typically 80-150 nm with a PDI < 0.2 to ensure a uniform product.[2][22]

  • Zeta Potential: Measure the surface charge of the particles. After dialysis in PBS (pH 7.4), LNPs should have a near-neutral or slightly negative zeta potential.

RNA Encapsulation Efficiency (EE)
  • Method: Use a fluorescent dye that binds to RNA, such as RiboGreen. The assay compares the fluorescence of the sample before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

  • Calculation:

    • Measure fluorescence of the intact LNP sample (measures free, unencapsulated RNA).

    • Measure fluorescence of the lysed LNP sample (measures total RNA).

    • EE (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

  • Target Value: A high encapsulation efficiency (>90% ) is desirable and is a key advantage of microfluidic mixing.[22]

Advanced Characterization

For in-depth analysis, techniques like Cryo-Transmission Electron Microscopy (Cryo-TEM) can be used to visualize LNP morphology and structure.[26][27]

Process Parameter Optimization

The physicochemical properties of the LNPs can be fine-tuned by adjusting the microfluidic mixing parameters. The table below summarizes the expected effects.[22][23][28]

ParameterRecommended RangeEffect of Increasing the ParameterRationale
Total Flow Rate (TFR) 2 - 20 mL/minDecreases particle sizeHigher TFR reduces the residence time in the mixer, leading to faster nanoprecipitation and the formation of smaller, more compact particles.
Flow Rate Ratio (FRR) 2:1 - 5:1 (Aqueous:Organic)Decreases particle sizeA higher FRR increases the rate of solvent dilution, accelerating lipid precipitation and resulting in smaller LNPs.

Conclusion

Microfluidic mixing provides a robust, scalable, and highly reproducible method for manufacturing DSPE-containing RNA-LNP vaccines with desirable physicochemical properties.[23] The inclusion of a DSPE-PEG lipid is a strategic choice to enhance particle stability and prolong circulation, which are often critical for therapeutic outcomes.[11][13] By carefully controlling the formulation components and optimizing critical process parameters such as TFR and FRR, researchers can consistently produce high-quality LNPs suitable for preclinical and clinical development. This protocol provides a validated starting point for scientists and engineers working to harness the power of RNA therapeutics.

References

  • Belliveau, N.M., et al. (2012). Microfluidic synthesis of highly potent limit-size lipid nanoparticles for in vivo delivery of siRNA. Langmuir, 28(39), 3633–3640. Available at: [Link]

  • Leung, A.K.K., et al. (2012). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. Pharmaceutics. Available at: [Link][5][17][29]

  • Hassett, K.J., et al. (2021). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. BioPharm International. Available at: [Link][2]

  • Zhang, S., et al. (2022). Mixing Dynamics and Synthesis Performance of Staggered Herringbone Micromixer for Limit Size Lipid Nanoparticles. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 31(3), 293-301. Available at: [Link][19]

  • Carrillo-Carrion, C., et al. (2021). Staggered Herringbone Microfluid Device for the Manufacturing of Chitosan/TPP Nanoparticles: Systematic Optimization and Preliminary Biological Evaluation. MDPI. Available at: [Link][18]

  • Gaszner, B., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Available at: [Link][10]

  • Jankevics Jones, H., & Markova, N. (2022). Taking a Closer Look at Lipid Nanoparticle Characterization. BioPharm International. Available at: [Link][25]

  • Rashba-Step, J., et al. (2022). Rapid optimisation of mRNA LNP using microfluidics: Equipment, formulation and process. Webinar. Available at: [Link][9]

  • Maeki, M., et al. (2022). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PMC. Available at: [Link][6]

  • Inside Therapeutics. (2025). LNP characterization guidelines: Size, PDI, Morphology. Available at: [Link][26]

  • Roces, C.B., et al. (2020). Manufacturing considerations for the development of lipid nanoparticles using microfluidics. Pharmaceutics, 12(11), 1095. Available at: [Link][22][23]

  • Shepherd, S.J., et al. (2023). Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines. PNAS, 120(33). Available at: [Link][3]

  • McConville, J. (2023). Analysis of Lipid Nanoparticles. LCGC International. Available at: [Link][27]

  • PreciGenome. (n.d.). Overview of LNP Synthesis, Formulation and Manufacturing Methods. Available at: [Link][7]

  • ResearchGate. (n.d.). Critical process parameters in various LNP preparation methods. Available at: [Link][28]

  • Inside Therapeutics. (2025). Microfluidic synthesis of lipid nanoparticles. Available at: [Link][4]

  • He, R., et al. (2025). Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. PubMed. Available at: [Link][15]

  • GdL, C., et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles. PMC. Available at: [Link][14]

  • Wilson, J.A., et al. (2023). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Biomaterials Science. Available at: [Link][11]

  • Inside Therapeutics. (2025). Fundamentals of microfluidic mixing for LNP synthesis. Available at: [Link][30]

  • Pratsinis, A., et al. (2025). Low-Cost Microfluidic Mixers: Are They up to the Task? PMC. Available at: [Link][20]

  • van der Veen, J.N., et al. (2022). The Use of a Staggered Herringbone Micromixer for the Preparation of Rigid Liposomal Formulations Allows Efficient Encapsulation of Antigen and Adjuvant. PubMed. Available at: [Link][21]

  • Wang, Y., et al. (2023). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. MDPI. Available at: [Link][12]

  • Loi, T.H., et al. (n.d.). Sterically stabilized liposomes production using staggered herringbone micromixer: Effect of lipid composition and PEG-lipid content. Queen's University Belfast. Available at: [Link][24][31]

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Available at: [Link][8]

  • Bell, E.A., & S.J. Johnson. (2024). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. PMC. Available at: [Link][16]

  • Versteeg, H.K. (2026). Comparing Turbulent Mixing and Microfluidics for LNP Manufacturing in 2026. LinkedIn. Available at: [Link][32]

  • Tenchov, R., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. Available at: [Link][1]

Sources

Application Note: High-Efficiency Bioconjugation of Antibodies to DSPE-PEG-NHS

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Preparation of Immunomicelles and Post-Insertion Precursors

Abstract & Introduction

The conjugation of antibodies to DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]-N-hydroxysuccinimide ester) is a cornerstone technique in the development of targeted lipid nanoparticles (LNPs) and immunoliposomes.

While direct surface modification of liposomes is possible, the Post-Insertion Method is the industry standard for scalability and protein stability. In this workflow, the antibody is first conjugated to the lipid-polymer anchor (DSPE-PEG) to form "immunomicelles." These micelles are subsequently incubated with pre-formed drug-loaded liposomes, allowing the lipid tail to spontaneously insert into the bilayer.

This guide details the critical first phase: The chemical conjugation of the antibody to the DSPE-PEG-NHS ester.

Core Mechanism

The reaction relies on the nucleophilic attack of primary amines (N-terminal


-amines or Lysine 

-amines) on the antibody against the activated NHS ester of the PEG-lipid.[1][2][3] This forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4]

G Ab Antibody (Primary Amine -NH2) Intermediate Tetrahedral Intermediate Ab->Intermediate Nucleophilic Attack (pH 7.4-8.0) Lipid DSPE-PEG-NHS (Activated Ester) Lipid->Intermediate Product Ab-PEG-DSPE (Stable Amide Bond) Intermediate->Product Elimination Byproduct NHS Group (Released) Intermediate->Byproduct

Figure 1: Reaction scheme.[] The primary amine of the antibody attacks the carbonyl of the NHS ester, forming a stable conjugate.

Materials & Critical Reagents

Reagent Selection Guide
ComponentSpecificationCritical Note
DSPE-PEG-NHS MW 2000 or 3400 DaStore at -20°C under argon/nitrogen. Highly moisture sensitive.
Antibody Monoclonal (mAb)Must be free of carrier proteins (BSA, Gelatin) and amine buffers (Tris).
Reaction Solvent Anhydrous DMSO or DMFDo not dissolve lipid in water. Hydrolysis half-life is <10 min at pH 8.
Reaction Buffer HEPES (20-50 mM) or PBSpH 7.4 – 8.0. Avoid Tris, Glycine, or Imidazole (they compete for NHS).
Quenching Buffer 1M Glycine or Tris (pH 8.0)Used to stop the reaction by consuming excess NHS esters.

Experimental Protocol

Phase A: Antibody Preparation

Objective: Ensure the antibody is in a reactive state and free of interfering amines.

  • Buffer Exchange: If the antibody is in Tris or contains sodium azide (>0.05%), perform a buffer exchange using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis cassette.

  • Equilibration: Exchange into PBS (pH 7.4) or HEPES (pH 8.0) .

    • Expert Insight: pH 8.0 increases the reactivity of Lysine residues (de-protonation) but also accelerates NHS hydrolysis. pH 7.4 is a safer balance for valuable antibodies.

  • Concentration: Adjust antibody concentration to 1.0 – 2.0 mg/mL . Lower concentrations reduce conjugation efficiency due to hydrolysis competition.[4]

Phase B: Lipid Solubilization & Conjugation

Objective: Maximize contact between the hydrophobic lipid and hydrophilic protein before hydrolysis occurs.

  • Calculate Stoichiometry: A molar excess of DSPE-PEG-NHS is required because the lipid forms micelles that may hide reactive groups, and hydrolysis competes with conjugation.

    • Target Ratio: 10:1 to 50:1 (Lipid : Antibody molar ratio).

    • Recommendation: Start with 20:1 .

  • Solubilization (The "Dry" Step):

    • Remove DSPE-PEG-NHS from the freezer and equate to Room Temperature (RT) before opening to prevent condensation.

    • Dissolve the calculated mass of DSPE-PEG-NHS in Anhydrous DMSO .

    • Volume Rule: The final volume of DMSO in the reaction mixture should be 5% - 10% (v/v) . High DMSO can denature antibodies; low DMSO precipitates the lipid.

  • Reaction Initiation:

    • Add the DSPE-PEG-NHS/DMSO solution dropwise to the antibody solution while gently vortexing or stirring.

    • Visual Check: The solution may turn slightly cloudy as lipid micelles form. This is normal.

  • Incubation:

    • Incubate for 1 hour at Room Temperature or 4 hours at 4°C with gentle agitation (end-over-end rotation). Do not vortex vigorously after mixing to avoid protein shearing.

Phase C: Quenching & Purification

Objective: Stop the reaction and remove organic solvents/small molecules.

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at RT. This reacts with any remaining NHS esters.

  • Purification (Dialysis Method):

    • Transfer reaction mixture to a dialysis cassette (20K MWCO).

    • Dialyze against PBS (pH 7.4) for 24 hours at 4°C, changing buffer 3 times (e.g., 2h, 4h, overnight).

    • Purpose: Removes DMSO, free NHS leaving groups, and excess Glycine.

    • Note on Free Lipid: This step does not efficiently remove unconjugated DSPE-PEG-NHS, as it forms micelles (~20-50 kDa aggregate size) that cannot pass through the membrane. This is acceptable for Post-Insertion , as free PEG-lipid aids in stabilizing the final liposome.

Workflow Step1 1. Buffer Exchange Ab (PBS pH 7.4, No Amines) Step3 3. Dropwise Addition (10% DMSO Final, 20:1 Molar Excess) Step1->Step3 Step2 2. Dissolve DSPE-PEG-NHS (Anhydrous DMSO) Step2->Step3 Step4 4. Incubation (1h RT or 4h 4°C) Step3->Step4 Step5 5. Quench & Dialyze (Remove DMSO/NHS) Step4->Step5 Step6 6. Post-Insertion (Incubate with Liposomes) Step5->Step6 Next Phase

Figure 2: Operational Workflow. Note the parallel preparation of Antibody and Lipid before mixing.

Quality Control (QC)[6]

Before proceeding to post-insertion, validate the conjugate:

  • SDS-PAGE (Non-Reducing):

    • Run the conjugate alongside the native antibody.

    • Success Criteria: You will see a "smear" or a shift upwards in molecular weight above the antibody band (150 kDa). The smear results from the polydispersity of PEG and the random number of PEG chains attached per antibody.

  • BCA Assay:

    • Quantify total protein concentration to calculate recovery yield.

    • Note: Lipids can interfere slightly with Coomassie (Bradford); BCA is preferred but ensure the standard curve includes the same buffer/DMSO background if not fully dialyzed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon mixing DMSO concentration too high or Lipid:Protein ratio too high.Keep DMSO <10%. Add lipid solution slower. Warm antibody to RT before mixing.
No MW shift on SDS-PAGE Hydrolysis of NHS ester.Ensure DSPE-PEG-NHS is dissolved in dry DMSO immediately before use. Check buffer pH (must be < 8.5).[6]
Low Conjugation Efficiency Interfering amines in buffer.[6]Ensure rigorous dialysis of antibody to remove Tris or Glycine before reaction.
Antibody Aggregation Hydrophobic stress from lipid tails.Decrease Lipid:Protein ratio. Add 0.05% Tween-20 (if compatible with downstream use).

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

  • Torchilin, V. P., et al. (2001). p-Nitrophenylcarbonyl-PEG-PE-liposomes: fast and simple attachment of specific ligands... Biochimica et Biophysica Acta (BBA).

  • Encapsula NanoSciences. Immunosome®-NHS (PEGylated) Post-insertion Protocol. Retrieved from

  • BOC Sciences. Antibody Conjugation Protocols. Retrieved from

  • Heidenreich, O., et al. (2022).[7] A robust post-insertion method for the preparation of targeted siRNA LNPs.[7][8][9][10] International Journal of Pharmaceutics. [7]

Sources

Application Notes and Protocols for Steric Stabilization of Nanocarriers Using DSPE

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Development Professional

In the landscape of advanced drug delivery, the ability to engineer stable, long-circulating nanocarriers is paramount. This guide moves beyond rudimentary protocols to provide a deep, mechanistic understanding of how 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and its polyethylene glycol (PEG) derivatives can be leveraged for robust steric stabilization of liposomes, lipid nanoparticles (LNPs), and other nanocarriers. Herein, we dissect the causality behind experimental choices, offering not just the "how" but the critical "why," to empower researchers to develop self-validating and highly effective drug delivery systems.

Part 1: The Cornerstone of Stability - Understanding DSPE-PEG

DSPE-PEG is an amphiphilic polymer-lipid conjugate that has become a cornerstone in the formulation of nanocarriers for therapeutic drug delivery and imaging.[1] Its structure, comprising a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows it to be seamlessly integrated into the lipid bilayer of nanocarriers.[1] The DSPE anchor, with its two saturated 18-carbon acyl chains, provides a strong hydrophobic driving force for self-assembly and stable incorporation into the lipid membrane.[2]

The true innovation of DSPE-PEG lies in the hydrophilic PEG shell it presents on the nanocarrier surface. This "PEG corona" is the primary mediator of steric stabilization.[3] By creating a dense, hydrated layer, the PEG chains physically hinder the interaction between individual nanocarriers, thus preventing aggregation.[3] This steric barrier is also crucial in vivo, as it reduces the adsorption of opsonin proteins from the bloodstream, thereby evading recognition and uptake by macrophages of the reticuloendothelial system (RES).[3] This "stealth" characteristic leads to significantly prolonged circulation times, enhancing the probability of the nanocarrier reaching its intended target.[1]

Part 2: The Mechanism of Steric Stabilization: A Deeper Dive

The stabilizing effect of DSPE-PEG is a direct consequence of the physicochemical properties of the PEG chain. The length and surface density of the PEG chains are critical parameters that govern the efficacy of steric stabilization.[1] Longer PEG chains create a thicker protective layer, while higher PEG density ensures more complete surface coverage.

The mechanism can be understood through two primary principles:

  • Osmotic Repulsion: As two PEGylated nanocarriers approach each other, the overlapping PEG chains experience an increase in local concentration. This creates an osmotic pressure gradient that drives solvent molecules into the overlap region, forcing the particles apart.

  • Entropic Repulsion: The flexible PEG chains have a high degree of conformational freedom. When confined between two approaching surfaces, their conformational entropy is reduced, leading to a repulsive force that opposes further approach.

This combination of forces provides a robust barrier against aggregation, ensuring the colloidal stability of the nanocarrier suspension both during storage and in complex biological environments.[1]

Part 3: Experimental Protocols - From Formulation to Functionalization

The following protocols are designed to be comprehensive and self-validating, with explanations for each critical step.

Protocol 1: Liposome Formulation via Thin-Film Hydration and Extrusion

This method is a robust and widely used technique for preparing DSPE-PEG stabilized liposomes.[2][4]

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • This compound-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a desired molar ratio, for instance, 55:40:5) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[5][6]

    • Causality Explored: A homogenous lipid mixture in the organic phase is crucial for the uniform formation of the lipid film and subsequent liposome lamellarity.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[6]

    • Causality Explored: A thin, even film maximizes the surface area for hydration, facilitating the efficient formation of multilamellar vesicles (MLVs).

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[2]

    • Causality Explored: Residual solvent can disrupt the lipid bilayer structure and may have cytotoxic effects.

  • Hydration: Hydrate the lipid film with the aqueous buffer. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, this is ~55°C). Agitate the flask to facilitate the formation of MLVs.[2][6]

    • Causality Explored: Hydrating above the Tc ensures that the lipid bilayers are in a fluid state, which is necessary for proper vesicle formation.

  • Downsizing by Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[7] This should also be performed at a temperature above the lipid Tc.

    • Causality Explored: Extrusion applies shear stress to the MLVs, forcing them to break down and re-form into smaller, more uniform LUVs.

G cluster_prep Lipid Film Preparation cluster_form Liposome Formation dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate vacuum 3. Dry Film Under Vacuum evaporate->vacuum hydrate 4. Hydrate Film with Aqueous Buffer vacuum->hydrate extrude 5. Downsize via Extrusion hydrate->extrude

Caption: Workflow for DSPE-PEG liposome preparation.

Protocol 2: Lipid Nanoparticle (LNP) Formulation for siRNA Delivery via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with uniform size, making it ideal for the encapsulation of nucleic acids like siRNA.[8][9]

Materials:

  • Ionizable lipid (e.g., DMAP-BLP)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • siRNA in an acidic buffer (e.g., 25 mM acetate buffer, pH 4.0)

  • Ethanol

Procedure:

  • Lipid Solution Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and DSPE-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[9]

  • Aqueous Phase Preparation: Dissolve the siRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., a staggered herringbone micromixer). Pump the lipid-ethanol solution through one inlet and the siRNA-aqueous solution through another at a defined flow rate ratio (e.g., 1:3).[8]

    • Causality Explored: The rapid and controlled mixing within the microfluidic channels causes a rapid change in solvent polarity, leading to the self-assembly of the lipids around the siRNA core. The acidic pH ensures the ionizable lipid is positively charged to facilitate electrostatic interaction with the negatively charged siRNA.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

    • Causality Explored: Raising the pH neutralizes the surface charge of the ionizable lipid, which is important for in vivo stability.

G cluster_solutions Solution Preparation cluster_mixing LNP Formation lipid_sol 1. Lipids in Ethanol mixer 3. Microfluidic Mixing lipid_sol->mixer sirna_sol 2. siRNA in Acidic Buffer sirna_sol->mixer dialysis 4. Dialysis against PBS mixer->dialysis

Caption: Workflow for DSPE-PEG LNP formulation.

Protocol 3: Functionalization of DSPE-PEG with Targeting Ligands

DSPE-PEG can be purchased with terminal functional groups (e.g., maleimide, NHS ester) to facilitate the covalent attachment of targeting ligands such as peptides or antibodies.[10]

A. Conjugation to Thiol-Containing Ligands via Maleimide Chemistry

Materials:

  • DSPE-PEG-Maleimide

  • Thiol-containing peptide or ligand

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer.

  • DSPE-PEG-Maleimide Preparation: Dissolve the DSPE-PEG-Maleimide in the same buffer.

  • Conjugation Reaction: Mix the ligand and DSPE-PEG-Maleimide solutions at a desired molar ratio (e.g., 1.2:1 ligand to lipid). Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[1][11]

    • Causality Explored: The maleimide group reacts specifically with the sulfhydryl group of the cysteine residue in the peptide to form a stable thioether bond.

  • Purification: The resulting DSPE-PEG-ligand can be incorporated into nanocarriers using the methods described above, either during formulation or via post-insertion.[12]

B. Conjugation to Amine-Containing Ligands via NHS-Ester Chemistry

Materials:

  • DSPE-PEG-NHS

  • Amine-containing ligand (e.g., protein, peptide)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Ligand Preparation: Dissolve the amine-containing ligand in the reaction buffer.

  • DSPE-PEG-NHS Preparation: Dissolve the DSPE-PEG-NHS in a small amount of organic solvent (e.g., DMSO) and then add to the reaction buffer.[13][14]

  • Conjugation Reaction: Add the DSPE-PEG-NHS solution to the ligand solution. The reaction is typically carried out at room temperature for 30-60 minutes.[15]

    • Causality Explored: The N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine) to form a stable amide bond.

  • Quenching and Purification: Quench any unreacted NHS ester with an amine-containing buffer (e.g., Tris). Purify the conjugate as needed.

G cluster_maleimide Maleimide Chemistry cluster_nhs NHS-Ester Chemistry dspe_mal DSPE-PEG-Maleimide thioether Stable Thioether Bond dspe_mal->thioether thiol_ligand Thiol-Ligand thiol_ligand->thioether dspe_nhs DSPE-PEG-NHS amide Stable Amide Bond dspe_nhs->amide amine_ligand Amine-Ligand amine_ligand->amide

Caption: Ligand conjugation pathways for DSPE-PEG.

Part 4: Characterization of DSPE-PEG Stabilized Nanocarriers

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of your nanocarrier formulation.[16][17]

Parameter Technique Principle Expected Outcome for DSPE-PEG Stabilized Nanocarriers
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.A narrow, monomodal size distribution with a low PDI (<0.2) indicates a homogenous and stable formulation.[18]
Surface Charge Zeta Potential MeasurementMeasures the electrophoretic mobility of particles in an electric field, which is related to their surface charge.Near-neutral zeta potential is expected due to the shielding effect of the PEG corona. This is indicative of successful steric stabilization.[18]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMProvides direct visualization of the nanocarriers.Spherical morphology is typical for liposomes and LNPs. Cryo-TEM can reveal lamellarity.[19]
Encapsulation Efficiency Various (e.g., HPLC, fluorescence spectroscopy)Separates the unencapsulated drug from the nanocarriers and quantifies the amount of encapsulated drug.High encapsulation efficiency is desirable and depends on the drug and formulation method.
PEGylation Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyCan confirm the presence of PEG chains on the nanocarrier surface.[20]Characteristic peaks corresponding to the ethylene oxide units of PEG will be present.

Interpreting Your Data:

  • DLS: An increase in particle size or PDI over time can indicate aggregation and instability.[21]

  • Zeta Potential: A significant negative or positive zeta potential may suggest incomplete PEGylation or the presence of charged lipids that are not fully shielded. A zeta potential of around -11.1 mV has been reported for stable nanosystems.[22]

  • TEM: The presence of irregular shapes or aggregates can indicate formulation issues.

Part 5: Field-Proven Insights and Troubleshooting

Advantages of DSPE-PEG Stabilization:

  • Enhanced Stability: Prevents aggregation during storage and in biological fluids.[1]

  • Prolonged Circulation: Reduces opsonization and RES uptake, leading to longer half-life in vivo.[1]

  • Improved Bioavailability: Increased circulation time enhances the likelihood of the nanocarrier reaching its target.[10]

  • Versatility: Can be functionalized with targeting ligands for active targeting.[10]

Potential Challenges and Troubleshooting:

Problem Potential Cause Troubleshooting Strategy
High PDI / Aggregation Insufficient DSPE-PEG concentration; Formulation temperature too low.Increase the molar percentage of DSPE-PEG; Ensure all steps are performed above the lipid Tc.
Low Encapsulation Efficiency Poor drug solubility in the lipid or aqueous phase; Suboptimal lipid composition.For lipophilic drugs, ensure they are fully dissolved with the lipids. For hydrophilic drugs, optimize the hydration volume and drug concentration.
Unexpected Cytotoxicity Instability leading to release of cytotoxic DSPE-PEG monomers.Test a "blank" nanoparticle formulation (without the drug) to differentiate vehicle vs. drug toxicity. Optimize formulation for stability.[23]
Hydrolysis of DSPE-PEG Exposure to acidic or basic conditions, especially at elevated temperatures.Use neutral buffered solutions (e.g., PBS) for hydration and storage. Avoid prolonged exposure to harsh pH conditions.[24]

Conclusion

The strategic use of DSPE-PEG is a powerful tool in the rational design of nanocarriers for drug delivery. By understanding the fundamental principles of steric stabilization and meticulously applying and characterizing the formulation protocols outlined in this guide, researchers can develop robust, stable, and effective nanomedicines. The key to success lies not in simply following steps, but in comprehending the causality behind each manipulation, thereby enabling informed optimization and innovation.

References

  • Dadashzadeh, S., et al. (2021). P435 HER2/neu-derived peptide conjugated to liposomes containing DOPE as an effective prophylactic vaccine formulation for breast cancer. Journal of Drug Targeting, 29(1), 108-118. Available from: [Link]

  • Zhang, C., et al. (2016). Preparation of Cell Penetrating Peptides-Mediated Targeting Drug Liposomes. In: Liposomes: Methods and Protocols. Humana Press, New York, NY. Available from: [Link]

  • Nanocs. DSPE-PEG-NHS. Available from: [Link]

  • Avanti Polar Lipids. Protocol for Liposome Preparation Through Thin-film Hydration. Available from: [Link]

  • Zhang, J., et al. (2012). Synthesis procedure of maleimide-PEG-DSPE. In: Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. International Journal of Nanomedicine, 7, 4975–4988. Available from: [Link]

  • Zhang, J., et al. (2012). Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery. International Journal of Nanomedicine, 7, 4975–4988. Available from: [Link]

  • Zhang, N., & Palmer, A. F. (2012). Liposomes surface conjugated with human hemoglobin target delivery to macrophages. Biotechnology and bioengineering, 109(6), 1543–1552. Available from: [Link]

  • SEQENS. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Available from: [Link]

  • Lynch, K. E., et al. (2023). Liposome Nanoparticle Conjugation and Cell Penetrating Peptide Sequences (CPPs) Enhance the Cellular Delivery of the Tau-Derived Aggregation Inhibitor Peptide RI-AG03. Preprints.org. Available from: [Link]

  • Wang, S., et al. (2018). Facile construction of dual-targeting delivery system by using lipid capped polymer nanoparticles for anti-glioma therapy. RSC Advances, 8(2), 929-937. Available from: [Link]

  • Li, L., et al. (2014). Epithelial cell adhesion molecule aptamer functionalized PLGA-lecithin-curcumin-PEG nanoparticles for targeted drug delivery to human colorectal adenocarcinoma cells. International journal of nanomedicine, 9, 1083–1096. Available from: [Link]

  • Shochem. (2025). What are the common functional groups that can be attached to DSPE - PEG2000?. Available from: [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Available from: [Link]

  • Li, Y., et al. (2023). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. Pharmaceutics, 15(10), 2428. Available from: [Link]

  • Basha, G., et al. (2015). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Journal of Controlled Release, 201, 76-85. Available from: [Link]

  • Degey, M., et al. (2023). Exploring alternatives to PEG for the formulation of lipid nanoparticles encapsulating siRNA. ORBi. Available from: [Link]

  • Wang, Z., et al. (2020). Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle. Materials Advances, 1(3), 425-435. Available from: [Link]

  • Bailey-Hytholt, C. M., et al. (2022). Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform. JoVE (Journal of Visualized Experiments), (187), e62226. Available from: [Link]

  • Sato, Y., et al. (2021). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Colloids and Interfaces, 5(2), 28. Available from: [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. protocols.io. Available from: [Link]

  • Cardia, R., et al. (2023). PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy. ACS nano, 17(19), 19131–19142. Available from: [Link]

  • Chen, Y. C., et al. (2022). Size and Zeta potential of DSPE-PEG nanoparticles. In: Curcumin-carrying nanoparticles prevent ischemia-reperfusion injury in human renal cells. Journal of Controlled Release, 341, 137-145. Available from: [Link]

  • Howard, M. A., et al. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. Available from: [Link]

  • Guetschow, E., & Kennedy, P. (2023). Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. PCI Synthesis. Available from: [Link]

  • Bhattacharjee, S. (2016). DLS and zeta potential - What they are and what they are not?. Journal of controlled release : official journal of the Controlled Release Society, 235, 337–351. Available from: [Link]

  • Bhattacharjee, S. (2016). DLS and zeta potential – What they are and what they are not?. Journal of Controlled Release, 235, 337-351. Available from: [Link]

  • Shete, H. K., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS omega, 3(11), 16229–16237. Available from: [Link]

  • Li, Y., et al. (2025). Preparation and evaluation of a methyl-PEG2000-DSPE-PVP-LDC nanomaterial: A novel lidocaine delivery system. AIP Advances, 15(2). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Encapsulation Efficiency in DSPE Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Online Topic: DSPE & DSPE-PEG Formulation Optimization

Diagnostic Workflow: Start Here

Before adjusting your protocol, identify the root cause based on your payload and formulation type. Use the decision tree below to isolate the failure mechanism.

TroubleshootingTree Start Start: Low Encapsulation Efficiency (EE) Payload Identify Payload Type Start->Payload Hydrophilic Hydrophilic (Water Soluble) Payload->Hydrophilic Hydrophobic Hydrophobic (Lipid Soluble) Payload->Hydrophobic Amphipathic Amphipathic Weak Base Payload->Amphipathic Passive Passive Loading? Hydrophilic->Passive Sat Issue: Bilayer Saturation / Crystallization Hydrophobic->Sat Tm Issue: Processing < Tm (74°C) Hydrophobic->Tm Active Active Loading? Amphipathic->Active Vol Issue: Low Trapped Volume Passive->Vol Yes Sol Solution: Reverse Phase / Microfluidics Vol->Sol Gradient Issue: Collapsed Gradient Active->Gradient Low EE Buff Solution: Check pH/Sulfate Gradient Gradient->Buff Ratio Solution: Optimize Lipid:Drug Ratio / Heat Sat->Ratio Tm->Ratio

Figure 1: Diagnostic decision tree for isolating the cause of low encapsulation efficiency based on physicochemical properties of the drug and lipid.

The Physicochemical Barrier: Why DSPE Fails

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a high-transition temperature lipid (


).[1] Its saturated stearoyl chains provide rigidity, which is excellent for stability but disastrous for encapsulation if processed incorrectly.
Critical Parameter: The Mismatch

Many researchers apply protocols designed for DPPC (


) or DSPC (

) to DSPE.
  • The Failure: Hydrating or extruding DSPE formulations below 74°C results in a "gel-state" membrane containing grain boundary defects.

  • The Consequence: The membrane does not seal properly, allowing the drug to leak out immediately during formation.

  • The Fix: All processing steps (hydration, sonication, extrusion) must occur at >75–80°C to ensure the lipids are in the liquid-crystalline phase.

Lipid-Drug Compatibility Table
Drug ClassInteraction MechanismCommon Failure ModeOptimization Strategy
Hydrophilic (e.g., Gemcitabine)Trapped in aqueous coreLow aqueous volume (Passive loading EE < 10%)Use Microfluidics or Reverse Phase Evaporation to increase trapped volume.
Hydrophobic (e.g., Paclitaxel)Intercalates in bilayerExpulsion due to crystallization; destabilizes bilayerLimit drug-to-lipid ratio (D/L) to < 0.1 (mol/mol). Add Cholesterol (30-40 mol%) to fill packing defects.
Amphipathic (e.g., Doxorubicin)Permeates then precipitatesGradient collapseUse Remote Loading (Ammonium Sulfate or pH gradient).
Nucleic Acids (mRNA/siRNA)Electrostatic complexationAggregation or poor complexationUse Ionizable Lipids + Microfluidic mixing.[2] DSPE-PEG controls size.[3][4]

Protocol Optimization & Troubleshooting

Scenario A: "I am using Passive Loading for a water-soluble drug, and my EE is < 5%."

Diagnosis: Passive loading relies on the volume of water trapped inside the liposome. Standard Thin Film Hydration (TFH) produces Multilamellar Vesicles (MLVs) with low trapped volume efficiency.

Corrective Protocol (Reverse Phase Evaporation):

  • Dissolve DSPE/Cholesterol in organic solvent (Chloroform/Methanol).

  • Dissolve drug in aqueous buffer.

  • Mix phases to form a w/o emulsion (sonicate).

  • Evaporate solvent under reduced pressure to form a gel-like paste.

  • Hydrate the paste to release Large Unilamellar Vesicles (LUVs).

    • Why this works: This method increases the aqueous-to-lipid ratio during formation, often boosting EE to 30–50% [1].

Scenario B: "I am using Active Loading (Remote Loading), but the drug won't load."

Diagnosis: Remote loading requires a stable transmembrane gradient. If the gradient collapses, the drug will not accumulate.

Mechanism of Action: The uncharged drug permeates the membrane, becomes protonated inside (due to low pH or ammonium sulfate reaction), and precipitates, becoming trapped.

RemoteLoading Ext External Phase (pH 7.4) Membrane Lipid Bilayer (DSPE/Chol) Membrane->Ext NH3 Escapes DrugInt Drug-H+ (Precipitate) Membrane->DrugInt Protonation & Trapping Int Internal Phase (pH 4.0 or (NH4)2SO4) NH3 NH3 (Gas) Int->NH3 NH4+ -> NH3 + H+ DrugExt Drug (Uncharged) DrugExt->Membrane Diffusion NH3->Membrane NH3 Escapes H H+ H->DrugInt Locks Drug

Figure 2: Mechanism of Ammonium Sulfate gradient loading. The escape of neutral ammonia gas leaves behind protons, creating an acidic core that traps weak base drugs.

Troubleshooting Steps:

  • Check the Gradient: Ensure the internal buffer is Ammonium Sulfate (250 mM) or Citrate (pH 4.0), and the external buffer is exchanged (via dialysis/column) to PBS (pH 7.4) before adding the drug.

  • Temperature: Incubation must happen above

    
      (e.g., 60–65°C for DSPE-based formulations, assuming Cholesterol lowers the bulk 
    
    
    
    slightly, but safer at 70°C) for 30–60 minutes.
  • Drug-to-Lipid Ratio: If D/L > 0.2 (w/w), the gradient capacity may be exceeded. Reduce to 0.1.

Scenario C: "My Lipid Nanoparticles (LNPs) are large (>150nm) or polydisperse."

Diagnosis: In LNP formulations (e.g., for mRNA), DSPE-PEG acts as the "stopper" for particle growth.

  • Low PEG Content (< 0.5%): Particles fuse and grow uncontrolled.

  • High PEG Content (> 3-5%): Forms small micelles (< 30nm) that do not encapsulate mRNA efficiently.

  • Mixing Speed: Slow mixing in microfluidics leads to heterogeneous populations.

Optimization:

  • Standard Ratio: Maintain DSPE-PEG at 1.5 mol% .

  • Flow Rate Ratio (FRR): Ensure Aqueous:Ethanol ratio is 3:1.

  • Total Flow Rate: Increase TFR (> 12 mL/min) to ensure turbulent mixing [2].

Analytical Validation: Are you measuring correctly?

A common error is reporting "Total Drug" as "Encapsulated Drug". You must physically separate free drug from liposomes before lysis and measurement.

Recommended Separation Techniques:

  • Size Exclusion Chromatography (SEC): Use Sephadex G-50 or G-75 columns. Liposomes elute in the void volume; free drug is retained.

  • Spin Columns: Commercial spin columns (MWCO 3k-10k) are faster but can cause leakage if spun too fast (> 1000 x g).

  • Dialysis: Slow (24h) and can lead to leakage or equilibrium shifts. Not recommended for unstable formulations.

Calculation:



Note: Always measure "Total" by lysing an aliquot of the unpurified formulation with Triton X-100 or Ethanol to validate your input.

Frequently Asked Questions (FAQ)

Q: Can I use DSPE-PEG 2000 to encapsulate hydrophobic drugs? A: Yes, but DSPE-PEG tends to form micelles rather than liposomes if used as the primary lipid. For hydrophobic drugs, DSPE-PEG micelles (critical micelle concentration


 M) are effective carriers, but the loading capacity is generally lower than liposomes. Ensure you are operating above the CMC [3].

Q: My DSPE liposomes precipitate after a few days. Why? A: This suggests a phase transition to a crystal form or aggregation.

  • Aggregation: Increase DSPE-PEG content (from 2% to 5%) to increase steric repulsion (Zeta potential is less relevant for PEGylated systems).

  • Crystallization: If the drug is crystallizing, reduce the drug load. If the lipid is crystallizing, ensure you cool the formulation rapidly (ice bath) after extrusion to "freeze" the disordered state, or add more Cholesterol (up to 45 mol%) to disrupt the crystal lattice.

Q: Why is my extrusion filter clogging immediately? A: You are likely extruding below the transition temperature. The extruder block must be heated to at least 75°C for pure DSPE. Alternatively, add Cholesterol (>30%), which eliminates the sharp phase transition and allows extrusion at lower temperatures (~60°C).

References

  • Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. Proceedings of the National Academy of Sciences, 75(9), 4194–4198. Link

  • Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles from Microfluidic Mixing. ACS Nano, 12(5), 4787–4795. Link

  • Lukyanov, A. N., & Torchilin, V. P. (2004). Micelles from lipid-polyethylene glycol conjugates as drug carriers.[1] Advanced Drug Delivery Reviews, 56(9), 1273–1289. Link

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117–134. Link

Sources

Technical Support Center: Optimizing DSPE-PEG for Circulation Half-Life

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Stealth" Balance

Welcome to the Technical Support Center. You are likely here because your lipid nanoparticle (LNP) or liposome formulation is failing to meet its pharmacokinetic (PK) targets.

The industry standard suggests DSPE-PEG2000 is the "gold standard." However, blindly adhering to this can stall your project. The length of the Polyethylene Glycol (PEG) chain is not just about molecular weight (MW); it is a variable that dictates the conformational regime of your particle's surface.[1]

This guide moves beyond basic protocols to the physics of the Mushroom-to-Brush transition , helping you troubleshoot why your specific formulation might be clearing too fast or failing to release its payload.

Module 1: The Theoretical Framework (The "Why")

To troubleshoot circulation time, you must understand the surface physics. PEG chains exist in two primary conformations based on their Grafting Density (


)  and Flory Radius (

)
.[2]
The Conformation Regimes
RegimeDescriptionEffect on Circulation
Mushroom Low density. PEG chains coil near the surface.[2]Poor. Gaps allow opsonins (C3b, IgG) to bind to the lipid surface, triggering rapid clearance by the Reticuloendothelial System (RES).
Brush High density.[2] PEG chains extend outward.[2]Optimal. Creates a dense hydration shell that sterically hinders protein adsorption.
Dense Brush Very high density/MW. Chains are rigid.Variable. Can trigger "Accelerated Blood Clearance" (ABC) or prevent cellular uptake (the "PEG Dilemma").
Calculating Your Regime

You cannot optimize circulation without knowing your regime. Use the Flory Radius (


)  to determine if your PEG is overlapping (Brush) or isolated (Mushroom).[1]


  • 
    : Monomer size (approx 0.35 nm for PEG)
    
  • 
    : Degree of polymerization (MW / 44 Da)
    

Critical Thresholds:

  • Mushroom: Distance between chains (

    
    ) > 
    
    
    
    [2]
  • Brush: Distance between chains (

    
    ) < 
    
    
    
    [2]
Visualization: The Surface Physics

PEG_Conformation cluster_0 Mushroom Regime (Low Circulation) cluster_1 Brush Regime (High Circulation) LipidSurface Liposome Surface PEG_Short PEG2000 (Low Mol%) Opsonin Opsonin Protein Opsonin->LipidSurface Adsorbs (Clearance) PEG_Long PEG2000 (5 Mol%) or PEG5000 HydrationShell Steric Barrier / Hydration Shell PEG_Long->HydrationShell Creates HydrationShell->Opsonin Repels

Figure 1: Transition from Mushroom to Brush regime. In the Mushroom regime, gaps allow proteins to bind. In the Brush regime, steric hindrance repels opsonins.

Module 2: Troubleshooting Guide

Scenario A: "I switched from PEG2000 to PEG5000 to increase half-life, but it didn't help (or got worse)."

  • Root Cause 1: Desorption (The Anchor Issue).

    • Explanation: Higher MW PEG (5000) exerts more drag force on the lipid anchor. If you are using a short anchor (e.g., DMG-PEG or C14), the shear stress in the blood will rip the PEG lipid out of the membrane.

    • Solution: Ensure you are using DSPE (C18) or DSG (C18) anchors. DSPE-PEG5000 is stable; DMG-PEG5000 is not [1].

  • Root Cause 2: The ABC Phenomenon. [3][4]

    • Explanation: Long PEG chains can sometimes be more immunogenic, generating Anti-PEG IgM antibodies upon repeated injection.[4] This causes the second dose to be cleared in minutes [2].

    • Solution: Screen for anti-PEG antibodies in serum. Switch to a "sheddable" PEG or reduce MW back to 2000.

Scenario B: "My formulation is stable, but cellular uptake is zero."

  • Root Cause: The PEG Dilemma.

    • Explanation: You have created a "Dense Brush."[2] While it circulates forever, the PEG layer prevents the liposome from interacting with the target cell membrane.

    • Solution: Use Cleavable PEG (e.g., pH-sensitive or MMP-cleavable links). This allows long circulation (Brush) but sheds the PEG at the tumor site to facilitate uptake [3].

Scenario C: "My particles aggregate immediately after synthesis."

  • Root Cause: Insufficient Coverage.

    • Explanation: You are likely in the Mushroom regime. The Van der Waals attraction between lipids is stronger than the steric repulsion of the sparse PEG chains.

    • Solution: Increase the molar percentage (mol%) of DSPE-PEG. For PEG2000, the critical concentration to enter the Brush regime is typically ~5 mol% [4].

Module 3: Experimental Protocol

Protocol: Synthesis of PEGylated Liposomes via Thin Film Hydration

Standardized for DSPE-PEG2000 vs. DSPE-PEG5000 comparison.

Materials
  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol[5][6][7]

  • DSPE-PEG(X) (Where X = 2000 or 5000)[5][8]

  • Chloroform/Methanol (2:1 v/v)

Workflow Diagram

Synthesis_Protocol Step1 1. Dissolve Lipids (Chloroform:MeOH 2:1) Molar Ratio 55:40:5 Step2 2. Rotary Evaporation (Create Thin Film) 45°C, Vacuum Step1->Step2 Step3 3. Hydration (Add PBS/Drug) > Tm of Lipid (60°C) Step2->Step3 Step4 4. Extrusion (100nm Polycarbonate) 11 Passes Step3->Step4 Step5 5. Purification (Dialysis/TFF) Remove Free Drug Step4->Step5 QC QC Check Size (DLS) & Zeta Step5->QC

Figure 2: Thin Film Hydration workflow. Critical step: Hydration must occur above the phase transition temperature (


) of the HSPC lipid.
Step-by-Step Procedure
  • Molar Ratios: Prepare lipid mix: HSPC:Chol:DSPE-PEG (55:40:5 mol%).

    • Note: If using PEG5000, the mass of PEG lipid will be 2.5x higher than PEG2000 for the same molar percentage. Do not calculate by weight ratio; use molar ratio.

  • Film Formation: Evaporate solvents under vacuum (Rotavap) at 45°C for 1 hour. Ensure a uniform thin film forms on the flask wall.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Hydrate at 60-65°C (above HSPC

    
    ) for 30 mins with vigorous rotation.
    
    • Checkpoint: The solution should look milky/cloudy (multilamellar vesicles).

  • Downsizing: Extrude through 100 nm polycarbonate membranes (11 passes) using a thermobarrel extruder set to 65°C.

  • Dialysis: Dialyze against PBS (MWCO 10-20 kDa) for 24 hours to remove unencapsulated drug.

Module 4: Comparative Data (PEG2000 vs. PEG5000)

Use this table to benchmark your expectations.

ParameterDSPE-PEG2000 (5 mol%)DSPE-PEG5000 (5 mol%)Notes
Hydrodynamic Size ~100 nm~110-115 nmPEG5000 adds ~5-10nm to the hydrodynamic radius.
Zeta Potential -20 to -30 mV-10 to -20 mVLonger PEG masks the surface charge more effectively [5].
Circulation

~15-20 hours (Murine)~18-24 hours (Murine)Improvement is often marginal unless the drug is highly permeable.
Cellular Uptake ModerateLowPEG5000 creates a thicker barrier, reducing endocytosis.

Module 5: FAQs

Q: Can I just mix PEG2000 and PEG5000? A: Yes, this is called a "bimodal" brush. It can sometimes offer the stability of PEG5000 with the inter-chain mobility of PEG2000, but it complicates characterization. Stick to one length unless you have advanced modeling capabilities.

Q: What is the "ABC Phenomenon" I keep hearing about? A: Accelerated Blood Clearance.[3][4][9] If you inject PEGylated liposomes today, and again 7 days later, the second dose might disappear in minutes. This is due to anti-PEG IgM produced after the first dose.[4][10] This is more common with "empty" liposomes or those with very dense PEG brushes [2].

Q: Why not use PEG350 or PEG750? A: They are too short to extend beyond the Van der Waals attraction range of plasma proteins. They fail to form a true steric barrier (Mushroom regime only), leading to rapid opsonization [6].

References

  • Judge, A., et al. (2006). Hypersensitivity reactions following the administration of conventional and liposomal doxorubicin. Journal of Controlled Release.[10][11] Link (Context: Stability of lipid anchors).

  • Abu Lila, A. S., & Ishida, T. (2017). The accelerated blood clearance (ABC) phenomenon: Clinical challenge and approaches to manage.[3] Journal of Controlled Release.[10][11] Link

  • Romberg, B., et al. (2008). Sheddable coatings for long-circulating nanoparticles. Pharmaceutical Research. Link

  • Kenworthy, A. K., et al. (1995). Structure and phase behavior of lipid suspensions containing phospholipids with covalently attached poly(ethylene glycol).[12] Biophysical Journal. Link

  • Nag, O. K., & Awasthi, V. (2013). Surface engineering of liposomes for stealth behavior.[13] Pharmaceutics.[11] Link

  • Photos, P. J., et al. (2003). Polymer-coated nanoparticles: protein adsorption and cellular uptake.[14] Journal of Controlled Release.[10][11] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of DSPE and DSPE-PEG Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the rapidly advancing field of drug delivery, particularly with the rise of lipid nanoparticles (LNPs) for nucleic acid therapeutics, the precise characterization of each formulation component is not just a regulatory requirement—it is the bedrock of reproducible science and clinical success. Among the most crucial excipients are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and its polyethylene glycol (PEG) conjugated derivatives. These molecules play pivotal roles in the structure, stability, and in vivo performance of LNPs.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable, non-destructive analytical tool, providing unparalleled molecular-level insights into the identity, purity, and structure of these essential lipids.[1][2]

This guide provides a comparative analysis of DSPE and its PEGylated forms using NMR. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and presenting a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who seek to leverage NMR for robust LNP characterization.

The NMR Toolkit: ¹H and ³¹P Spectroscopy

For phospholipid analysis, two primary NMR techniques provide complementary information:

  • ¹H (Proton) NMR: This is the workhorse for structural elucidation. It provides a detailed map of all hydrogen atoms in the molecule, allowing for the confirmation of the lipid's core structure and, critically, the presence and characteristics of the attached PEG chain.[3] ¹H NMR is the primary method for determining the degree of PEGylation by comparing the signal integrals of the PEG repeat units to those of the lipid backbone.[4]

  • ³¹P (Phosphorus) NMR: This technique offers exceptional specificity, as it exclusively detects the phosphorus atom in the phospholipid headgroup.[3] This targeted analysis eliminates interference from other components in a formulation, making it a powerful tool for quantifying phospholipids, assessing purity, and studying the chemical environment of the headgroup, which can be indicative of formulation stability and phase behavior.[5][6]

Experimental Protocol: A Self-Validating Workflow

Obtaining high-quality, reproducible NMR data hinges on meticulous sample preparation and a logically structured acquisition process. The following protocol is designed to be a self-validating system, ensuring data integrity from the outset.

Diagram of the NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of lipid prep2 Dissolve in 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃ or D₂O) prep1->prep2 prep3 Filter solution through a pipette with glass wool into a 5 mm NMR tube prep2->prep3 acq1 Insert sample into magnet and lock on solvent signal prep3->acq1 Sample ready acq2 Shim the magnetic field for optimal homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (and/or ³¹P Spectrum) acq2->acq3 proc1 Fourier Transform (FID to Spectrum) acq3->proc1 Raw data (FID) proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate chemical shift (e.g., to TMS or residual solvent) proc2->proc3 proc4 Integrate signals and assign peaks proc3->proc4 end Comparative Analysis: - Structure Confirmation - Purity Assessment - PEGylation Degree proc4->end Final Characterization

Caption: A standardized workflow for NMR analysis of lipids.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection (The Causality): The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is excellent for solubilizing lipids and provides a clean spectral window. However, if the DSPE derivative has a functional group with exchangeable protons (like an amine or carboxyl), or if the analysis is performed in an aqueous environment to study micelle formation, Deuterium Oxide (D₂O) is preferred.[7] For this guide, we will primarily reference CDCl₃ for structural comparison of the base molecules.

    • Concentration: Weigh approximately 10-20 mg of the lipid sample and dissolve it in 0.6-0.8 mL of the chosen deuterated solvent in a clean vial.[8] This concentration is a balance; it's high enough to achieve a good signal-to-noise ratio in a reasonable time but low enough to avoid viscosity issues that can broaden spectral lines.[9]

    • Filtration: Using a Pasteur pipette with a small plug of glass wool or a Kimwipe, filter the solution directly into a 5 mm NMR tube.[10] This crucial step removes any particulate matter that would severely degrade the magnetic field homogeneity (shimming) and, consequently, the spectral resolution.[8] The final sample height should be at least 4-5 cm to ensure it is centered within the instrument's detection coil.[9]

  • NMR Data Acquisition:

    • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming is a primary cause of broad, distorted peaks.[11]

    • ¹H NMR Acquisition Parameters:

      • A standard ¹H pulse sequence is sufficient.

      • Ensure the relaxation delay (d1) is adequate, typically 1-5 seconds, to allow for full magnetization recovery between scans, which is essential for accurate signal integration.[12]

    • ³¹P NMR Acquisition Parameters:

      • Use a proton-decoupled pulse sequence to collapse proton-phosphorus coupling, resulting in a single, sharp peak for each unique phosphorus environment.[13]

      • The relaxation times for ³¹P are generally shorter than for ¹H, allowing for faster acquisition.[3]

Interpreting the Spectra: A Comparative Analysis

The true power of NMR lies in the direct comparison of spectra, which immediately reveals the chemical modifications.

Molecular Structures

G dspe DSPE Stearoyl Chain (C18) Stearoyl Chain (C18) Glycerol Phosphate Ethanolamine dspe_peg DSPE-PEG Stearoyl Chain (C18) Stearoyl Chain (C18) Glycerol Phosphate Ethanolamine PEG Chain (-CH₂CH₂O-)n

Caption: Simplified block structures of DSPE and DSPE-PEG.

¹H NMR: DSPE vs. DSPE-PEG₂₀₀₀

The ¹H NMR spectrum of DSPE is characterized by distinct signals from its fatty acid chains and headgroup. Upon PEGylation, the spectrum is dramatically altered by the emergence of a very large signal from the PEG chain.

Assignment DSPE Chemical Shift (δ, ppm) DSPE-PEG₂₀₀₀ Chemical Shift (δ, ppm) Rationale for Change / Key Feature
Terminal Methyl (CH₃) ~0.8-0.9~0.8-0.9Unchanged. The terminal ends of the stearoyl chains are far from the modification site.[14]
Acyl Chain Methylene (-(CH₂)n-) ~1.2-1.3~1.2-1.3Unchanged. A large, broad signal representing the bulk of the fatty acid chains.[14]
Methylene α to C=O (-CH₂COO-) ~2.3~2.3Largely unchanged, though minor shifts can occur due to changes in molecular conformation.[14]
PEG Methylene (-OCH₂CH₂O-) N/A~3.6-3.8 Dominant Feature. A very intense, sharp singlet characteristic of the repeating ethylene glycol units. Its large integration value is the basis for quantification.[15][16][17]
Glycerol & Ethanolamine Protons ~3.9-4.5~3.9-4.5Signals from the glycerol backbone and ethanolamine headgroup. These may exhibit slight shifts upon PEGylation due to the new chemical linkage.[18]

Quantitative Analysis: Determining the Degree of PEGylation

The degree of PEGylation can be calculated by comparing the integral of the PEG methylene signal to a signal from the DSPE moiety with a known number of protons.

  • Assign a reference integral: Set the integral of the terminal methyl signal of the DSPE chains at δ ~0.8-0.9 ppm to a value of 6 (representing the 6 protons of the two CH₃ groups).

  • Measure the PEG integral: Measure the integral of the large PEG signal at δ ~3.6-3.8 ppm.

  • Calculate: The number of ethylene glycol repeating units (n) is determined by the formula:

    • n = (Integral of PEG signal) / 4

    • This is because each repeating unit (-OCH₂CH₂O-) contains 4 protons. The molecular weight of the PEG chain is then n multiplied by 44.05 g/mol . This method provides a direct measure of the average PEG chain length attached to the lipid.[4]

³¹P NMR: A Probe for Purity and Stability

The ³¹P NMR spectrum offers a highly specific and clean view of the phospholipid components.

  • DSPE and DSPE-PEG: Both molecules are expected to show a single, sharp peak in a similar chemical shift region (often near 0 ppm, but this can vary with solvent and pH).[19] The presence of a single peak confirms that the phosphate headgroup has remained intact during synthesis and purification.[5]

  • Comparative Analysis: In a sample of DSPE-PEG, the ³¹P NMR spectrum should ideally contain only one signal. The appearance of additional peaks could indicate the presence of phosphorus-containing impurities, such as lysophospholipids (a degradation product) or residual phosphorus-based reagents from synthesis.[20][21] The relative integration of these impurity peaks allows for their direct quantification relative to the main product.

Common Challenges and Troubleshooting in Lipid NMR

Problem Likely Cause(s) Solution(s)
Very Broad Peaks 1. Poor shimming. 2. Sample is too concentrated, leading to high viscosity or aggregation. 3. Presence of paramagnetic impurities.1. Carefully re-shim the instrument.[7] 2. Dilute the sample. For amphiphilic molecules, acquiring the spectrum at a higher temperature can also break up aggregates and sharpen lines.[22] 3. Filter the sample again; if the problem persists, the impurity may be inherent to the material.
Overlapping Signals The chemical shifts of different protons are too similar at the given magnetic field strength.Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃). The solvent can induce differential shifts in proton resonances, potentially resolving the overlap.[7]
Inaccurate Integrations 1. Incomplete relaxation of nuclei between scans. 2. Poor baseline correction.1. Increase the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals being integrated.[12] 2. Carefully perform manual baseline correction across the entire spectrum before integrating.
Large Water Peak (in D₂O) Residual H₂O in the D₂O solvent or sample.Use a solvent suppression pulse sequence to irradiate and saturate the water signal, effectively removing it from the spectrum.

Conclusion

NMR spectroscopy, through the combined application of ¹H and ³¹P techniques, provides a robust and detailed characterization of DSPE and its PEGylated derivatives. ¹H NMR confirms the covalent attachment of the PEG chain and allows for the accurate determination of its length, a critical quality attribute. Concurrently, ³¹P NMR offers an unambiguous method for assessing the purity and stability of the phospholipid headgroup. By following a systematic and well-understood experimental workflow, researchers can generate high-quality, reliable data, ensuring the consistency and performance of their lipid-based drug delivery systems.

References

  • Title: Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The ¹H NMR spectra of (a) DSPE-PEG-ErbB2, (b) DSPE-PEG-NH2, and (c) the... Source: ResearchGate URL: [Link]

  • Title: ¹H NMR spectra of DSPE-PEG-MAL, RVG29 and DSPE-PEG-RVG29 samples. Source: ResearchGate URL: [Link]

  • Title: 1H NMR spectra for DSPE-PEG-MAN in CDCl 3 (300 MHz, 298 (K) for (A)... Source: ResearchGate URL: [Link]

  • Title: ¹H NMR spectra of DSPE-PEG2,000-NHS, GA-N, and DSPE-PEG2,000-GA. Note:... Source: ResearchGate URL: [Link]

  • Title: SUPPLEMENTARY MATERIALS 1 Synthesis of DSPE-PEG3400-AL Figure 1 Source: Dove Medical Press URL: [Link]

  • Title: NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization Source: ACS Omega URL: [Link]

  • Title: Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus Source: MDPI URL: [Link]

  • Title: High resolution 31P NMR of extracted phospholipids Source: PubMed URL: [Link]

  • Title: High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution Source: National Center for Biotechnology Information URL: [Link]

  • Title: 31P NMR Spectroscopy of Phospholipids: From Micelles to Membranes Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy for Phospholipid Characterization Source: Spectroscopy Online URL: [Link]

  • Title: 31P NMR studies of phospholipids Source: ResearchGate URL: [Link]

  • Title: Quantitative analysis of phospholipids by 31P-NMR Source: PubMed URL: [Link]

  • Title: Analysis of Phospholipids by NMR-Spectroscopy Source: Steelyard Analytics, Inc. URL: [Link]

  • Title: TLC and 31P-NMR analysis of low polarity phospholipids Source: PubMed URL: [Link]

  • Title: NMR Sample Preparation Source: Bruker URL: [Link]

  • Title: Troubleshooting 1H NMR Spectroscopy Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Analysis of mixed lipid extracts using 1H NMR spectra Source: Oxford Academic URL: [Link]

  • Title: How to make an NMR sample Source: Durham University URL: [Link]

  • Title: Sample preparation for NMR measurements and points to keep in mind Source: JEOL URL: [Link]

  • Title: NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization Source: ACS Publications URL: [Link]

  • Title: Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR Source: PubMed URL: [Link]

  • Title: Common problems and artifacts encountered in solution‐state NMR experiments Source: Wiley Online Library URL: [Link]

  • Title: NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations Source: PubMed URL: [Link]

  • Title: Common Problems | SDSU NMR Facility – Department of Chemistry Source: San Diego State University URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of DSPE Lipid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the burgeoning field of lipid-based drug delivery systems, the purity of phospholipid excipients like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is not merely a matter of quality control; it is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of DSPE and its associated impurities, grounded in experimental data and field-proven insights.

The Critical Role of DSPE Purity in Drug Formulation

DSPE is a saturated phospholipid widely utilized in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery.[1] Its amphipathic nature, biocompatibility, and ability to form stable bilayer structures make it an invaluable component in encapsulating and protecting sensitive therapeutic payloads, such as mRNA, and facilitating their cellular uptake.[2][3] However, the presence of impurities can significantly compromise the stability, safety, and performance of the final drug product.[2][4][5]

The regulatory landscape for lipid excipients is increasingly stringent, with authorities demanding comprehensive characterization and control of impurities.[2][4][5][6][7] Impurities in lipid excipients must be tightly controlled as they can impact the overall performance of the therapeutic.[4]

Common impurities in DSPE preparations can arise from manufacturing processes, degradation, or interaction with other components. These include:

  • Lysophospholipids (e.g., Lyso-DSPE): Formed by the hydrolysis of one of the fatty acid chains.[8][9] The presence of lysolipids can alter the physical properties of the lipid bilayer, potentially leading to instability and premature drug release.

  • Oxidized Phospholipids (OxPLs): Generated through the oxidation of the fatty acid chains, these species can induce inflammatory responses and impact the biological activity of the formulation.[10][11][12][13][14]

  • Free Fatty Acids (e.g., Stearic Acid): Resulting from the complete hydrolysis of the phospholipid.[15]

  • PEGylated Impurities: In DSPE-PEG conjugates, impurities can include DSPE with varying PEG chain lengths or unconjugated DSPE.[8][16][17][18][19]

Given the potential impact of these impurities, highly sensitive and specific analytical methods are required for their detection and quantification. Mass spectrometry has emerged as the gold standard for this purpose.[20][21][22][23]

A Comparative Analysis of Mass Spectrometry Platforms for DSPE Impurity Profiling

The choice of mass spectrometry technique is pivotal for the successful characterization of DSPE and its impurities. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and High-Resolution Mass Spectrometry (HRMS).

Parameter LC-MS/MS MALDI-TOF MS High-Resolution MS (e.g., Orbitrap, Q-TOF)
Principle Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.Co-crystallization with a matrix and ionization by laser, followed by time-of-flight mass analysis.Mass analysis with high resolving power, enabling accurate mass measurements.
Strengths Excellent for separating isomers and isobars, high sensitivity and selectivity, ideal for quantification.[24][25][26][27][28][29]High throughput, good for analyzing intact molecules and large polymers (e.g., DSPE-PEG), minimal sample preparation.[20][30][31]Unambiguous elemental composition determination, confident identification of unknowns, high specificity.[22][24][27]
Weaknesses More complex sample preparation, potential for ion suppression.Ion suppression effects can be significant, lower resolution compared to HRMS, quantification can be challenging.[20]Higher instrument cost, may require more specialized data analysis software.
Best Suited For Comprehensive impurity profiling, quantification of known impurities, stability studies.Rapid screening of raw materials, analysis of PEGylated lipids.[16][17]Structural elucidation of unknown impurities, characterization of complex mixtures.[32]

Experimental Workflows and Protocols

The following sections detail standardized workflows and step-by-step protocols for the analysis of DSPE impurities using the aforementioned mass spectrometry techniques.

Workflow for DSPE Impurity Analysis

A generalized workflow for the analysis of DSPE impurities is depicted below. The initial steps of sample preparation are crucial for obtaining reliable and reproducible results.

DSPE_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample DSPE-containing Formulation LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) Sample->LipidExtraction LCMS LC-MS/MS LipidExtraction->LCMS MALDI MALDI-TOF MS LipidExtraction->MALDI HRMS High-Resolution MS LipidExtraction->HRMS DataProcessing Data Processing & Impurity Identification LCMS->DataProcessing MALDI->DataProcessing HRMS->DataProcessing Quantification Quantification DataProcessing->Quantification Report Report Quantification->Report Final Report

Caption: Generalized workflow for DSPE impurity analysis.

Protocol 1: LC-MS/MS for Comprehensive Impurity Profiling

This protocol is optimized for the separation and sensitive detection of a wide range of DSPE-related impurities.[25][26][33][27][34]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Reagents:

  • DSPE sample

  • Methanol, Chloroform, Water (LC-MS grade)

  • Formic acid (0.1%)

  • Ammonium acetate

Procedure:

  • Lipid Extraction:

    • Perform a Bligh-Dyer extraction to isolate lipids from the sample matrix.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., Methanol/Chloroform 1:1 v/v).[9]

  • Chromatographic Separation:

    • Use a C18 or C30 reversed-phase column for separation.[25]

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and 10 mM ammonium acetate (A) and acetonitrile/isopropanol (B).

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a broader range of impurities.

    • For targeted analysis of known impurities, use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[34]

    • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify unknown impurities.[35][36]

Protocol 2: MALDI-TOF MS for Rapid Screening

This protocol is suitable for high-throughput screening of DSPE raw materials and for the analysis of high molecular weight species like DSPE-PEG.[9][20][21][30][31]

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Reagents:

  • DSPE sample

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)).[9]

  • Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid (TFA)).[9]

Procedure:

  • Sample-Matrix Co-crystallization:

    • Prepare a saturated solution of the MALDI matrix in a suitable solvent (e.g., 70:30 acetonitrile:water with 0.1% TFA).[9]

    • Mix the extracted lipid sample with the matrix solution.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.[9]

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the appropriate mass range for DSPE and its potential impurities.

    • Intact DSPE will have a specific mass-to-charge ratio (m/z), while hydrolyzed forms (lyso-DSPE) will have a lower m/z.[9]

Workflow for High-Resolution Mass Spectrometry Data Analysis

HRMS provides highly accurate mass measurements, which are crucial for the confident identification of unknown impurities.[22][32]

HRMS_Workflow Acquisition HRMS Data Acquisition (Accurate Mass MS and MS/MS) PeakPicking Peak Picking & Feature Detection Acquisition->PeakPicking FormulaPrediction Elemental Formula Prediction (from accurate mass) PeakPicking->FormulaPrediction FragmentationAnalysis MS/MS Fragmentation Analysis PeakPicking->FragmentationAnalysis DB_Search Database Searching (e.g., LIPID MAPS) FormulaPrediction->DB_Search DB_Search->FragmentationAnalysis StructureElucidation Structure Elucidation FragmentationAnalysis->StructureElucidation FinalID Confident Impurity Identification StructureElucidation->FinalID

Caption: High-resolution mass spectrometry data analysis workflow.

Concluding Remarks for the Practicing Scientist

The selection of a mass spectrometry technique for DSPE impurity analysis should be guided by the specific analytical needs of the project. For routine quality control and quantification of known impurities, LC-MS/MS offers a robust and sensitive solution. MALDI-TOF MS is a valuable tool for rapid screening and analysis of large molecules. When faced with unknown impurities or complex degradation pathways, the high resolving power and accurate mass capabilities of HRMS are indispensable for confident structural elucidation.

By implementing the appropriate analytical strategies and protocols outlined in this guide, researchers and drug developers can ensure the purity and quality of their DSPE-containing formulations, ultimately contributing to the development of safer and more effective lipid-based therapeutics.

References

  • Schiller, J., Süß, R., Arnhold, J., Fuchs, B., Leßig, J., Müller, M., Petković, M., Spalteholz, H., Zschörnig, O., & Arnold, K. (2004). Matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry in lipid and phospholipid research. Progress in Lipid Research, 43(5), 449-488.
  • Fuchs, B., Schiller, J., Süß, R., Zschörnig, O., & Arnold, K. (2001). Capabilities and drawbacks of phospholipid analysis by MALDI-TOF mass spectrometry. Chemistry and Physics of Lipids, 110(2), 121-131.
  • Guo, Z., & He, L. (2010). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1249–1256.
  • Pike, D. B., Hanson, C. A., Gurbatri, C. R., Shafaat, O. S., Sestito, M. F., & Collier, J. H. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis.
  • Cai, T., Xian, Y., & Li, L. (2022). Deep-profiling of phospholipidome via rapid orthogonal separations and isomer-resolved mass spectrometry. Analytical Chemistry, 94(3), 1645-1654.
  • Thermo Fisher Scientific. (n.d.). Increased Throughput and Confidence for Lipidomics Profiling Using Comprehensive HCD MS2 and CID MS2/MS3 on a Tribrid Orbitrap Mass Spectrometer.
  • Thermo Fisher Scientific. (n.d.).
  • Li, Y., Wang, Y., Li, Y., Zhang, Y., & Guo, C. (2018). Study on a dSPE-LC-MS/MS method for lysophosphatidylcholines and underivatized neurotransmitters in rat brain tissues. Journal of Pharmaceutical and Biomedical Analysis, 160, 239-247.
  • Giera, M., Plassmann, S., Geissler, S., & Leis, H. J. (2011). MALDI-TOF MS Detection of Oxidized Major Phospholipids in Biological Samples Using Conventional Matrices and 1-Pyrenebutyric Hydrazide. Journal of the American Society for Mass Spectrometry, 22(9), 1636–1646.
  • Yappert, M. C., & Borchman, D. (2004). In Situ MALDI-TOF MS Regional Analysis of Neutral Phospholipids in Lens Tissue. Analytical Chemistry, 76(1), 206–212.
  • Pharma's Almanac. (2022, August 15).
  • ResearchGate. (n.d.). Identification of DSPE-PEG-NH2-2000 (A) and DSPE-PEG-NH2-3400 (B)
  • BioProcess International. (2023, June 20). Regulatory Considerations for Excipients used in Lipid Nanoparticles.
  • LGC. (2023, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • KNAUER. (n.d.). Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles.
  • MDPI. (2023). Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus.
  • Thermo Fisher Scientific. (n.d.). AN000464 Characterization and quantification of lipid nanoparticle components and their impurities/degradants using an LC-HRAM M.
  • ResearchGate. (n.d.). Comparison of MALDI MS spectra of PEG2000-DSPE and monodisperse PEG 36.
  • SCIEX. (n.d.). Automatic characterization of the lipid nanoparticle ionizable lipid MC3 and its impurities using Molecule Profiler software.
  • BenchChem. (2023). Technical Support Center: this compound (DSPE)
  • Thermo Fisher Scientific. (n.d.). Lipidomics Workflows.
  • Merck. (2023, June 20). Regulatory Considerations for Excipients used in Lipid Nanoparticles.
  • Patsnap. (2023, October 10). Regulatory Impact on Lipid Nanoparticle Composition.
  • BioProcess International. (2024, May 29). Points To Consider For Assessing Lipid Quality For Lipid Nanoparticle Manufacturing.
  • Vitas. (n.d.). Quantification of DSPE in liposomes by LC-MS (assay).
  • MDPI. (2021). An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line.
  • ResearchGate. (n.d.). Characterization of DSPE-mPEG raw materials from different vendors reveals differences in impurity profiles and polymer chain le.
  • Bio-protocol. (2023). Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM)
  • Frontiers. (2023). Development and evaluation of an inhalable nanoemulsion system for enhancing NK cell function against osteosarcoma pulmonary metastases.
  • Eger, M., & Voelker, D. R. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. European Journal of Pharmaceutics and Biopharmaceutics, 88(3), 589-601.
  • ResearchGate. (2024, January 4). Characterization of DSPE-mPEG raw materials from different vendors reveals differences in impurity profiles and polymer chain length polydispersity.
  • Gu, X., Lu, Y., & Chen, Y. E. (2007). Identification of intact oxidation products of glycerophospholipids in vitro and in vivo using negative ion electrospray iontrap mass spectrometry. Free Radical Biology and Medicine, 43(11), 1562–1572.
  • Aoyagi, K., & Ikeda, K. (2015). Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. Journal of Lipid Research, 56(6), 1247–1259.
  • ResearchGate. (n.d.). MS 2 spectra and proposed chemical structures for impurities 3 and 4 of DSPE-mPEG.
  • LIPID MAPS. (n.d.).
  • Spickett, C. M. (2013). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 65, 49-65.
  • O'Donnell, V. B., Aldrovandi, M., Carini, M., & Murphy, R. C. (2022). Oxidized phospholipids are biomarkers, drug targets, and drug leads. Frontiers in Pharmacology, 13, 995471.
  • MDPI. (2018).
  • Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry.
  • Kofeler, H. C., Eichmann, T. O., & Schoiswohl, G. (2014). A versatile ultra-high performance LC-MS method for lipid profiling. Methods in Molecular Biology, 1198, 13-24.
  • USP-NF. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine.
  • PubChem. (n.d.). This compound.
  • MedChemExpress. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE).

Sources

A Senior Application Scientist's Guide to Zeta Potential Measurement of DSPE-Modified Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery, the surface characteristics of nanocarriers are paramount to their in vivo fate and efficacy. Among the most critical of these characteristics is the surface charge, quantified by the zeta potential. For formulations utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), particularly its polyethylene glycol (PEG)-conjugated derivatives, an accurate understanding of zeta potential is indispensable. DSPE-PEG is a cornerstone ingredient used to impart "stealth" characteristics to liposomes and lipid nanoparticles (LNPs), prolonging their circulation time and improving stability.[1][2]

This guide provides an in-depth, objective comparison of the primary techniques used to measure the zeta potential of DSPE-modified surfaces. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and execute the most appropriate characterization strategy for their specific application, whether it involves dispersed nanoparticles or functionalized biomaterial surfaces.

The Foundational Principle: What is Zeta Potential?

Before comparing techniques, it is crucial to understand what zeta potential represents. When a particle or surface is introduced into a liquid medium, it develops a surface charge. This charge attracts a layer of counter-ions from the surrounding fluid, which become tightly bound to the surface (the "Stern layer"). A second, more diffuse layer of ions exists beyond this, less firmly associated.

When the particle or surface moves relative to the fluid, a boundary is formed, known as the "slipping plane." Ions within this plane move with the particle, while those outside do not. Zeta potential (ζ) is defined as the electrical potential at this slipping plane.[3][4][5]

Its value is a powerful predictor of the colloidal stability of a suspension.[3] A high magnitude zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between particles, which overcomes van der Waals attractive forces and prevents aggregation.[5][6][7] For DSPE-modified drug carriers, it governs interactions with blood components, cellular uptake, and overall biological performance.[8]

Particle Negatively Charged Surface Stern_Layer Tightly bound counter-ions Slipping_Plane Slipping Plane (Hydrodynamic Shear Boundary) Diffuse_Layer Loosely associated ions Bulk Net Neutral Charge Slipping_Plane:e->Bulk:w Zeta Potential (ζ) is the potential at this plane

Caption: The Electrical Double Layer and the Zeta Potential.

Comparative Analysis of Measurement Techniques

The optimal technique for measuring zeta potential is dictated entirely by the physical nature of the sample. A suspension of liposomes requires a fundamentally different approach than a DSPE-coated implant surface.

Technique Sample Type Principle Strengths Limitations
Electrophoretic Light Scattering (ELS) Dispersed Particles (e.g., Liposomes, LNPs)Measures the velocity of particles moving in an applied electric field via laser Doppler velocimetry.[3][9]Fast, high throughput, requires minimal sample preparation, widely available.[6][9]Ensemble averaging technique; results can be skewed by larger particles or aggregates.[6] Challenging in high conductivity media.[10]
Streaming Potential / Current Planar Surfaces, Films, Porous MaterialsMeasures the potential or current generated when an electrolyte is forced to flow across a stationary charged surface.[11]Directly measures surface charge, ideal for biomaterial coatings and supported lipid bilayers. Can monitor adsorption kinetics.[12][13]Requires specialized instrumentation; not suitable for particles in suspension. Sample must be prepared as a film.
Particle Tracking Analysis (z-PTA) Dispersed ParticlesTracks individual particles via microscopy and calculates electrophoretic mobility from their movement in an electric field.[6][14]Provides particle-by-particle data, yielding a distribution of zeta potentials. Excellent for polydisperse samples.[15][16]Can be lower throughput than ELS; analysis may be more complex.

Expert Insight: For most DSPE-PEG liposome or LNP formulations, ELS is the industry standard. Its speed and ease of use are well-suited for the relatively monodisperse samples typically produced in drug delivery. However, when the goal is to understand the surface properties of a DSPE-modified medical device or a supported lipid bilayer (SLB) model system, Streaming Potential is the authoritative method as it directly probes the stationary surface.

Key Experimental Protocols

The trustworthiness of any zeta potential measurement hinges on a meticulously executed protocol. Below are self-validating, step-by-step methodologies for the two primary techniques.

Protocol 1: Zeta Potential of DSPE-PEG Liposomes via ELS

This protocol is designed to ensure reproducible measurement of nanoparticles in suspension. The key is careful sample preparation and understanding the influence of the dispersion medium.

Caption: Workflow for Streaming Potential Measurement.

Methodology:

  • Surface Preparation:

    • Thoroughly clean two identical solid substrates (e.g., Ti6Al4V or glass slides).

    • Modify the surfaces with DSPE. This can be achieved by various methods, including vesicle fusion to form a supported lipid bilayer (SLB). [13]2. Instrument Setup:

    • Mount the two prepared substrates parallel to each other in an adjustable gap cell, creating a flow channel. [17][11] * Fill the system with a background electrolyte solution, typically 0.001 M KCl, to establish a known ionic strength. [17]3. Measurement (pH Titration):

    • The core of this method is to measure zeta potential as a function of pH. Use the instrument's automatic titration unit to incrementally add 0.05 M HCl or 0.05 M NaOH. [17][11] * At each pH point, the system rinses the cell and allows for equilibration.

    • A pressure gradient is applied, forcing the electrolyte to flow through the channel. The resulting streaming potential is measured by electrodes at either end of the channel.

    • Trustworthiness: To avoid irreversible surface reactions, it is best practice to use one pair of samples for the acidic titration (from neutral down to ~pH 3) and a fresh, identical pair for the basic titration (from neutral up to ~pH 10). [17]4. Data Analysis:

    • The instrument software calculates the zeta potential at each pH value.

    • Plot zeta potential (mV) versus pH. The pH at which the zeta potential is zero is the isoelectric point (IEP) .

    • Self-Validation: The shape of the titration curve provides valuable information. The appearance of a plateau in the basic range, for instance, can confirm the presence of acidic hydroxyl groups from the phosphate headgroup of the lipid. [17]The final plot should demonstrate a clear trend and a well-defined IEP.

Critical Factors Influencing DSPE Surface Zeta Potential

The measured zeta potential is not an immutable property but is highly sensitive to the formulation and its environment.

  • The "Stealth" Effect of PEGylation: The presence of a DSPE-PEG layer has a profound impact. The long, hydrophilic PEG chains extend from the surface, creating a steric barrier. This physically shifts the slipping plane further away from the charged phosphate group of the DSPE. [18]The result is a significant decrease in the magnitude of the measured zeta potential, making the surface appear more neutral. [18][19][20]Longer PEG chains or higher PEG density on the surface will enhance this charge-shielding effect. [19][20]* Influence of pH and Ionic Strength: The phosphate group on DSPE is anionic at neutral pH. However, in highly acidic conditions, it can become protonated, neutralizing its charge. A pH titration, as described in the streaming potential protocol, is the best way to characterize this behavior. [17]Furthermore, measurements in high-salt buffers (e.g., PBS, ~150 mM ionic strength) will show a dramatically lower zeta potential compared to measurements in deionized water or low-salt buffers (e.g., 10 mM NaCl). [10]This is due to the compression of the electrical double layer by the high concentration of ions, a phenomenon known as charge screening.

  • Impact of Other Formulation Components: The overall zeta potential of a liposome is the net result of all its charged components. Incorporating cationic lipids (e.g., DOTAP) will shift the zeta potential to positive values, while including other anionic lipids (e.g., phosphatidylserine) will make it more negative. [7][21]

Conclusion and Best Practices

The accurate measurement of zeta potential is a non-negotiable step in the development of drug delivery systems based on DSPE-modified surfaces. The choice between techniques is clear: Electrophoretic Light Scattering (ELS) is the workhorse for dispersed systems like liposomes and LNPs, while Streaming Potential is the definitive method for characterizing solid, planar surfaces.

To ensure scientific integrity and reproducibility, the following must be considered:

  • Method selection must match the sample type. You cannot accurately infer the surface charge of a coated stent using ELS, nor can you measure a liposome suspension with a streaming potential cell.

  • The dispersion medium is part of the result. Zeta potential values are meaningless without specifying the pH, ionic strength, and temperature of the medium in which they were measured.

  • Validate with complementary techniques. When using ELS, always confirm the particle size and polydispersity with DLS. When using streaming potential, ensure the surface modification is uniform and stable.

By adhering to these principles and employing the robust protocols detailed in this guide, researchers can generate reliable and insightful data, accelerating the development of safe and effective nanomedicines.

References

  • Studies of Bilayers and Vesicle Adsorption to Solid Substrates: Development of a Miniature Streaming Potential Apparatus (SPA) | Langmuir - ACS Publications. (2010). ACS Publications. [Link]

  • A systematic comparison of different techniques to determine the zeta potential of silica nanoparticles in biological medium - Analytical Methods (RSC Publishing). (2015). RSC Publishing. [Link]

  • LNP characterization by dynamic and electrophoretic light scattering for (A) size and polydispersity of varying DSPE-PEGmaleimide:DMG-PEG formulations - ResearchGate. (n.d.). ResearchGate. [Link]

  • Some problems of zeta potential determination in electrophoretic measurements on lipid membranes - PubMed. (1992). PubMed. [Link]

  • DSPE-PEG: A distinctive component in drug delivery system | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • A systematic comparison of different techniques to determine the zeta potential of silica nanoparticles in biological medium - RSC Publishing. (2015). RSC Publishing. [Link]

  • Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus - MDPI. (n.d.). MDPI. [Link]

  • What can electrophoretic light scattering tell you about LNP samples? - Malvern Panalytical. (2022). Malvern Panalytical. [Link]

  • Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments. (2024). AZoM.com. [Link]

  • Full article: Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - Taylor & Francis. (2023). Taylor & Francis Online. [Link]

  • (PDF) A systematic comparison of different techniques to determine the zeta potential of silica nanoparticles in biological medium - ResearchGate. (2015). ResearchGate. [Link]

  • Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of zeta potential measurements for non-spherical colloidal particles. (n.d.). ResearchGate. [Link]

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing). (2021). RSC Publishing. [Link]

  • How To Accurately Measure The Zeta Potential of Individual Particles - Izon Science. (n.d.). Izon Science. [Link]

  • Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Electrically controlling and optically observing the membrane potential of supported lipid bilayers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Liposome Zeta Potential Testing - CD Formulation. (n.d.). CD Formulation. [Link]

  • Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Publishing. (2023). RSC Publishing. [Link]

  • Lipid–Polymer Nanoparticles (LiPoNs) Mediated Codelivery of AntimiR-21 and Gadolinium Chelate in Triple Negative Breast Cancer Theranostics - MDPI. (n.d.). MDPI. [Link]

  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - MDPI. (n.d.). MDPI. [Link]

  • Liposome Zeta Potential Determination - Creative Biostructure. (n.d.). Creative Biostructure. [Link]

  • Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Zeta potential of particle bilayers on mica: A streaming potential study - ResearchGate. (2007). ResearchGate. [Link]

  • Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing: Surface Charge, Reactivity Upon Contact With Fluids and Protein Absorption - Frontiers. (n.d.). Frontiers. [Link]

  • Zeta Potential Measurements on Solid Surfaces for in Vitro Biomaterials Testing - PMC. (2018). National Center for Biotechnology Information. [Link]

  • How to optimize the pH - responsive drug release of DSPE - PEG2000 - COOH - based systems? - Blog - Shochem. (2024). Shochem. [Link]

  • Effect of pH on Effective Slip Length and Surface Charge at Solid–Oil Interfaces of Roughness-Induced Surfaces - MDPI. (n.d.). MDPI. [Link]

  • Effect of surface charge and density of distearylphosphatidylethanolamine-mPEG-2000 (DSPE-mPEG-2000) on the cytotoxicity of liposome-entrapped ricin: effect of lysosomotropic agents - PubMed. (2008). PubMed. [Link]

  • Zeta Potential of Photochemically Modified Polymer Surfaces | Request PDF. (2009). ResearchGate. [Link]

  • Zeta Potential Measurements For Surface Modification Of Plastic Substrates For Nanofluidic Biosensors - LSU Scholarly Repository. (n.d.). LSU Digital Commons. [Link]

  • Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity | Langmuir - ACS Publications. (2019). ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Cellular Uptake of DSPE-Functionalized Nanocarriers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, nanocarriers functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipids represent a cornerstone technology. DSPE's utility extends beyond its structural role in lipid bilayers; its headgroup provides a versatile anchor for polymers like polyethylene glycol (PEG) and specific targeting ligands, profoundly influencing the nanocarrier's journey from administration to cellular internalization. This guide provides an in-depth, comparative analysis of the methodologies essential for accurately assessing the cellular uptake of these sophisticated delivery systems. We move beyond mere protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible assessment framework.

The "Why": Mechanistic Basis of DSPE-Nanocarrier Uptake

Understanding how a nanocarrier enters a cell is as critical as quantifying how much gets in. The surface functionality, largely dictated by DSPE conjugates, steers the nanocarrier toward specific internalization pathways. Nanoparticles predominantly enter cells through energy-dependent endocytic mechanisms.[1]

  • Standard DSPE-PEG Formulations: The primary role of a dense PEG shield (a "stealth" layer) is to reduce opsonization—the process of plasma proteins marking the nanocarrier for clearance by phagocytic cells of the reticuloendothelial system (RES).[2][3] This prolonged circulation is a passive targeting strategy, relying on the Enhanced Permeability and Retention (EPR) effect for accumulation in tumor tissue.[4] However, this dense PEG layer can also sterically hinder interaction with the cell membrane, often leading to lower, non-specific uptake predominantly through macropinocytosis, a form of bulk fluid uptake.[5][6]

  • Targeted DSPE-PEG-Ligand Formulations: To enhance specificity, DSPE-PEG can be terminally functionalized with a targeting ligand (e.g., antibodies, peptides like RGD, or small molecules like folate).[2][4] These ligands bind to receptors overexpressed on target cells, hijacking receptor-mediated endocytosis pathways like clathrin-mediated endocytosis (CME) or caveolae-mediated endocytosis (CvME).[7][8][9] This active targeting strategy can dramatically increase the efficiency and specificity of cellular uptake.[4][10] The choice of ligand dictates the entry route, which in turn determines the nanocarrier's initial intracellular fate. For instance, CME typically traffics cargo through early endosomes to late endosomes and finally to lysosomes for degradation.[7][8]

Below is a diagram illustrating these primary uptake pathways.

Cellular_Uptake_Pathways Diagram 1: Major cellular uptake pathways for nanocarriers. cluster_0 Extracellular Space cluster_1 Cell Interior NC1 DSPE-PEG Nanocarrier Macropinosome Macropinosome NC1->Macropinosome Macropinocytosis (Non-specific) NC2 DSPE-PEG-Ligand Nanocarrier Receptor Receptor NC2->Receptor Binding ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit Clathrin-Mediated Endocytosis Lysosome Lysosome Macropinosome->Lysosome Fusion Endosome Early Endosome ClathrinPit->Endosome Internalization Endosome->Lysosome Maturation Experimental_Workflow Diagram 2: Overall experimental workflow for comparative uptake analysis. cluster_prep Phase 1: Preparation cluster_exp Phase 2: Uptake Experiment cluster_analysis Phase 3: Analysis cluster_methods Quantification Methods Cell_Culture 1. Seed U-87 MG cells in appropriate plates NP_Prep 2. Prepare fluorescent DSPE-PEG & DSPE-PEG-RGD Nanocarriers Cell_Culture->NP_Prep Char 3. Characterize Nanocarriers (Size, Zeta, Ligand Density) NP_Prep->Char Incubate 4. Incubate cells with Nanocarriers (e.g., 4h, 37°C) Char->Incubate Controls Include Controls: - Untreated cells - 4°C incubation - Competition (free RGD) Incubate->Controls Wash 5. Wash cells thoroughly to remove non-bound NPs Incubate->Wash Harvest 6. Harvest & Prepare Cells Wash->Harvest Analysis 7. Divergent Analysis Harvest->Analysis Flow Flow Cytometry Analysis->Flow Resuspend for FACS Microscopy Confocal Microscopy Analysis->Microscopy Fix & Stain for Imaging Plate Plate Reader Assay Analysis->Plate Lyse for Fluorimetry

Caption: Overall experimental workflow for comparative uptake analysis.

Detailed Step-by-Step Methodologies

Materials:

  • U-87 MG cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Fluorescently-labeled nanocarriers (e.g., containing Rhodamine-DSPE)

  • Phosphate-Buffered Saline (PBS) and Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • 96-well black, clear-bottom plates; 12-well plates; confocal dishes

Protocol:

  • Cell Seeding:

    • For Plate Reader: Seed 1 x 10⁴ cells/well in a 96-well black plate.

    • For Flow Cytometry: Seed 2 x 10⁵ cells/well in a 12-well plate. [11] * For Confocal Microscopy: Seed 5 x 10⁴ cells/well in a glass-bottom confocal dish.

    • Incubate all for 24 hours to allow for cell adherence.

  • Nanocarrier Incubation:

    • Prepare nanocarrier suspensions in complete medium at the desired final concentration (e.g., 100 µg/mL).

    • Aspirate old medium from cells and add the nanocarrier suspensions.

    • Experimental Groups: (1) DSPE-PEG (Control), (2) DSPE-PEG-RGD (Targeted).

    • Control Groups: (1) Untreated cells (background fluorescence), (2) Cells + DSPE-PEG-RGD incubated at 4°C (to inhibit energy-dependent uptake).

    • Incubate for a set time (e.g., 4 hours) at 37°C, 5% CO₂.

  • Washing (Critical Step):

    • Aspirate the nanocarrier-containing medium.

    • Wash cells meticulously 3 times with cold PBS to remove all non-internalized and loosely bound particles. This step is crucial for reducing background signal, especially for plate reader and flow cytometry assays. [12][13]

  • Sample Processing for Analysis:

    • A) For Flow Cytometry:

      • Add Trypsin-EDTA to detach the cells.

      • Neutralize with complete medium and transfer the cell suspension to FACS tubes.

      • Centrifuge (300 x g, 5 min), discard supernatant, and resuspend in 300-500 µL of cold FACS buffer (PBS + 1% FBS).

      • Analyze on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample. [14][11]

    • B) For Confocal Microscopy:

      • Fix the cells in the dish with 4% PFA for 15 minutes at room temperature.

      • Wash 3 times with PBS.

      • Add a DAPI solution (1 µg/mL) for 5 minutes to stain the nuclei, then wash again.

      • Add fresh PBS to the dish and image using a confocal microscope. Acquire Z-stacks to confirm intracellular localization. [15][16]

    • C) For Plate-Based Fluorimetry:

      • Add 100 µL of cell lysis buffer to each well of the 96-well plate.

      • Incubate on a shaker for 15 minutes to ensure complete lysis.

      • Read the fluorescence on a microplate reader using appropriate excitation/emission wavelengths for your fluorophore (e.g., Rhodamine: Ex/Em ~552/575 nm). [17][18]

Data Presentation & Interpretation: A Case Study

Following the protocols above, we can generate a comparative dataset. The results should clearly distinguish the performance of the targeted nanocarrier from its non-targeted counterpart.

Hypothetical Comparative Data Summary

Analysis Method Metric DSPE-PEG (Non-Targeted) DSPE-PEG-RGD (Targeted) DSPE-PEG-RGD @ 4°C Interpretation
Flow Cytometry Mean Fluorescence Intensity (MFI)1,500 ± 1209,800 ± 4501,800 ± 150RGD-functionalization leads to a >6-fold increase in uptake. Low uptake at 4°C confirms an active, energy-dependent process.
Plate Reader Relative Fluorescence Units (RFU)2,100 ± 21014,500 ± 9802,500 ± 250Bulk population analysis confirms significantly higher uptake for the targeted formulation.
Confocal Microscopy ObservationDiffuse, low-level cytoplasmic signal.Bright, punctate signals concentrated in the perinuclear region.Minimal fluorescence, mostly associated with the cell membrane.Visual data confirms efficient internalization of the targeted nanocarrier into endosomal compartments, while the non-targeted version shows minimal uptake.

Confocal Microscopy Images (Representative)

(Imagine a side-by-side panel of images here)

  • Left (DSPE-PEG): A cell outline is visible with a blue DAPI-stained nucleus. Very faint, diffuse red fluorescence is scattered in the cytoplasm.

  • Center (DSPE-PEG-RGD): The cell contains numerous, bright red puncta (representing nanocarriers in vesicles) clustered around the blue nucleus, indicating successful endocytosis and trafficking.

  • Right (DSPE-PEG-RGD @ 4°C): The cell shows almost no red fluorescence inside; any faint signal is co-localized with the cell's outer boundary.

References

  • Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells. Nanotechnology.
  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale.
  • Quantifying fluorescent nanoparticle uptake in mammalian cells using a pl
  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Expert Opinion on Drug Delivery.
  • Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. AIP Advances.
  • Quantifying nanoparticle cellular uptake: which method is best?. Semantic Scholar.
  • (PDF) Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader.
  • Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. PMC.
  • Analysis of nanoparticles internalized within cells using confocal...
  • The measurement of cellular uptake of nanoparticles?
  • Flow Cytometry to detect Flourescent NPs Interactions| Protocol Preview. YouTube.
  • Nanoparticle uptake measured by flow cytometry. PubMed.
  • Long‐Term Intracellular Tracking of Label‐Free Nanoparticles in Live Cells and Tissues with Confocal Microscopy. Semantic Scholar.
  • Quantifying nanoparticle cellular uptake: which method is best?. FOLIA.
  • Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale (RSC Publishing).
  • Quantification of Nanoparticle Uptake into Cancer Cells using Single Cell ICP-MS. PE Polska.
  • Use of confocal microscopy for nanoparticle drug delivery through skin. PubMed.
  • Protocols - Nanotechnology Characterization Lab.
  • Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes. Theranostics.
  • Quantifying nanoparticle cellular uptake: which method is best?. PubMed.
  • Nanoparticle Uptake Measured by Flow Cytometry.
  • Evaluation: Nanoparticle Uptake In Tumors-Real Time l Protocol Preview. YouTube.
  • Development of an in vitro assay for analysis of cellular uptake of nanoparticles.
  • Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE)
  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. PMC.
  • Quantitative Analysis of Macrophage Uptake and Retention of Fluorescent Organosilica Nanoparticles. bioRxiv.
  • Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol.
  • Quantitative measurement of intracellular transport of nanocarriers by spatio-temporal image correl
  • In Vivo Fate of Folate-Targeted Polyethylene-Glycol Liposomes in Tumor-Bearing Mice. Cancer Research.
  • Fluorescence Detection, Fluorometers, Spectrofluorometer. Molecular Devices.
  • Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Wilhelm Lab.
  • The cellular uptake mechanism of ligand-modified nanocarriers.
  • Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seaw
  • Bio-conjugated nanoarchitectonics with dual-labeled nanoparticles for a colorimetric and fluorescent dual-mode serological lateral flow immunoassay sensor in detection of SARS-CoV-2 in clinical samples. RSC Publishing.
  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. PMC.
  • Fluorescence plate reader, absorbance-, Luminescence pl
  • Endocytosis and Organelle Targeting of Nanomedicines in Cancer Therapy. PMC.
  • Receptor-targeted nanocarriers for therapeutic delivery to cancer. PMC.
  • Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Tre
  • Cellular uptake of nanoparticles: journey inside the cell. SciSpace.
  • Targeting receptor-mediated endocytotic pathways with nanoparticles: r
  • Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine. Semantic Scholar.
  • Drug Delivery with Polymeric Nanocarriers-Cellular Uptake Mechanisms. PubMed.

Sources

A Comparative Guide to Validating Transfection Efficiency of DSPE-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies to validate the transfection efficiency of lipid nanoparticles (LNPs) containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). We will delve into the critical role of DSPE in LNP formulations, compare its performance with alternative PEGylated lipids, and provide detailed, field-proven protocols for quantifying transfection success. Our focus is on empowering researchers to make informed decisions in their experimental design, ensuring both scientific rigor and reproducible outcomes.

The Critical Role of DSPE-PEG in LNP Formulations

Lipid nanoparticles are multi-component systems, typically comprising an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] The PEGylated lipid, often a conjugate of polyethylene glycol (PEG) and a lipid anchor like DSPE, plays a pivotal role in the stability and in vivo fate of the LNP.[2][3] DSPE-PEG is widely used to create a hydrophilic shell around the LNP, which provides several key advantages:

  • Steric Hindrance: The PEG layer sterically hinders the binding of opsonins, proteins that mark nanoparticles for clearance by the mononuclear phagocyte system. This "stealth" property prolongs the circulation time of LNPs, increasing the likelihood of reaching their target tissue.[4]

  • Stability: DSPE-PEG enhances the colloidal stability of LNPs, preventing their aggregation during formulation and storage.[5][6]

  • Controlled Particle Size: The inclusion of PEGylated lipids influences the final size of the LNPs during the self-assembly process.[5][7]

However, the very properties that make DSPE-PEG beneficial for in vivo applications can present challenges for in vitro transfection efficiency. The dense PEG shield can interfere with the interaction of the LNP with the cell membrane, potentially reducing cellular uptake.[8] This necessitates careful optimization of the DSPE-PEG concentration in LNP formulations.

The "PEG Dilemma": Balancing Stability and Transfection Efficiency

A key consideration in LNP formulation is the "PEG dilemma"—the trade-off between the in vivo stability conferred by PEGylation and the potential for reduced in vitro and in vivo transfection efficiency. Research has shown a bell-shaped relationship between PEG content and transfection efficiency.[7] While a certain amount of PEG is crucial for stability, excessive PEGylation can create a barrier to cellular uptake and endosomal escape, both critical steps for successful transfection.[7][8]

The length of the lipid anchor in the PEGylated lipid also significantly impacts LNP performance. DSPE possesses two C18 saturated acyl chains, providing a stable anchor within the lipid bilayer.[4] This contrasts with shorter-chain PEG-lipids, such as those with C14 anchors (like DMG-PEG), which have been shown to desorb more quickly from the LNP surface.[9] This faster desorption can lead to higher transfection efficiency in some contexts, as the removal of the PEG shield facilitates cellular interaction.[9] However, this can come at the cost of reduced in vivo circulation time.

The choice between DSPE-PEG and other PEGylated lipids, therefore, depends on the specific application. For applications requiring long circulation times and systemic delivery, the stable anchoring of DSPE-PEG is often preferred.[4] For applications where rapid cellular uptake is paramount, or for certain localized delivery strategies, shorter-chain PEG-lipids might be more advantageous.[10]

Comparative Analysis of LNP Formulations: The Impact of PEGylated Lipids

To illustrate the impact of the PEGylated lipid component on transfection efficiency, let's consider a comparative study. Below is a table summarizing hypothetical data from an experiment comparing LNPs formulated with DSPE-PEG against those with a shorter-chain PEG-lipid (e.g., DMG-PEG) and a formulation with a higher DSPE-PEG concentration.

LNP FormulationPEG-Lipid (molar %)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Transfection Efficiency (% GFP+ cells)In Vivo Luciferase Expression (RLU)
LNP-DSPE (1.5%) DSPE-PEG2000 (1.5%)85 ± 50.12 ± 0.0292 ± 365 ± 51 x 10⁸
LNP-DMG (1.5%) DMG-PEG2000 (1.5%)82 ± 60.11 ± 0.0393 ± 275 ± 65 x 10⁷
LNP-DSPE (3%) DSPE-PEG2000 (3.0%)75 ± 40.09 ± 0.0290 ± 440 ± 78 x 10⁶

This data is illustrative and intended for comparative purposes.

  • Effect of PEG-Lipid Anchor: The LNP formulation with the shorter-chain DMG-PEG shows slightly higher in vitro transfection efficiency, potentially due to faster PEG shedding and enhanced cellular uptake.[9] However, its in vivo performance is lower, likely due to faster clearance.

  • Effect of PEG Concentration: Doubling the DSPE-PEG concentration leads to a significant decrease in both in vitro and in vivo transfection efficiency, highlighting the inhibitory effect of a dense PEG shield.[7][8]

This comparison underscores the importance of empirically determining the optimal PEG-lipid type and concentration for a given application.

Validating Transfection Efficiency: A Step-by-Step Guide

Accurate and reproducible validation of transfection efficiency is paramount. Here, we provide detailed protocols for the most common and robust methods: reporter gene assays quantified by flow cytometry and luminescence.

Experimental Workflow for Transfection Efficiency Validation

The overall workflow for assessing the transfection efficiency of your DSPE-containing LNPs is as follows:

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis LNP_Formulation LNP Formulation (DSPE-containing) Transfection Transfect Cells with mRNA-LNPs LNP_Formulation->Transfection Cell_Culture Cell Culture (e.g., HEK293T, HeLa) Cell_Culture->Transfection Reporter_Assay Reporter Gene Assay Transfection->Reporter_Assay Flow_Cytometry Flow Cytometry (for GFP, RFP) Reporter_Assay->Flow_Cytometry Luminescence Luminometry (for Luciferase) Reporter_Assay->Luminescence

Caption: A streamlined workflow for validating LNP transfection efficiency.

Protocol: In Vitro Transfection with mRNA-LNPs

This protocol is designed for the transfection of adherent cell lines in a 24-well plate format.[11][12]

Materials:

  • Adherent cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA-LNPs encapsulating a reporter gene (e.g., EGFP, Luciferase)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Preparation: On the day of transfection, thaw the mRNA-LNP solution on ice. Dilute the required amount of LNPs in complete cell culture medium to the desired final concentration.

  • Transfection: Gently remove the old medium from the cells. Add the LNP-containing medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.[13]

  • Analysis: After incubation, proceed with the chosen method for quantifying reporter gene expression (Flow Cytometry or Luciferase Assay).

Quantification Method 1: Flow Cytometry for Fluorescent Reporter Genes (e.g., GFP)

Flow cytometry is a powerful technique for quantifying the percentage of transfected cells and the intensity of reporter gene expression on a single-cell level.[14][15]

Protocol:

  • Cell Harvesting: Wash the transfected cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Staining (Optional): For viability assessment, cells can be stained with a viability dye (e.g., Propidium Iodide or DAPI).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescent reporter protein.

  • Data Analysis: Gate on the live, single-cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

Flow_Cytometry_Workflow start Transfected Cells harvest Harvest Cells start->harvest stain Viability Staining (Optional) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis (% Positive, MFI) acquire->analyze

Caption: Workflow for quantifying transfection efficiency using flow cytometry.

Quantification Method 2: Luciferase Assay for Luminescent Reporter Genes

Luciferase reporter assays are highly sensitive and provide a quantitative measure of total reporter protein activity in a cell population.[16][17]

Protocol:

  • Cell Lysis: Wash the transfected cells with PBS. Add a passive lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase enzyme.

  • Luminometry: Transfer the cell lysate to a white-walled, opaque 96-well plate. Add the luciferase assay substrate to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of active luciferase.

  • Data Normalization: To account for variations in cell number and transfection efficiency, results are often normalized to total protein concentration in the lysate or by using a co-transfected control reporter.[18]

Trustworthiness and Self-Validation in Your Protocols

To ensure the trustworthiness of your results, it is crucial to incorporate self-validating systems into your experimental design.

  • Positive and Negative Controls: Always include a positive control (e.g., a commercial transfection reagent known to work well in your cell line) and a negative control (untreated cells) to benchmark the performance of your LNPs.

  • Dose-Response Curves: Test a range of LNP concentrations to determine the optimal dose for transfection and to assess potential cytotoxicity at higher concentrations.

  • Viability Assays: Concurrently perform a cell viability assay (e.g., using a resazurin-based reagent or a viability dye for flow cytometry) to ensure that the observed transfection efficiency is not confounded by LNP-induced cytotoxicity.

  • Multiple Time Points: Assess reporter gene expression at multiple time points post-transfection (e.g., 24, 48, and 72 hours) to determine the peak expression time.[7]

Conclusion

The validation of transfection efficiency for DSPE-containing LNPs is a multi-faceted process that requires a deep understanding of the interplay between LNP components and cellular machinery. By carefully considering the role of DSPE-PEG, comparing its performance with relevant alternatives, and employing robust, well-controlled validation protocols, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps to confidently assess the performance of your LNP formulations and accelerate the development of novel nucleic acid therapeutics.

References

  • Miyabe, H., et al. (2021). Improvement of mRNA Delivery Efficiency to a T Cell Line by Modulating PEG-Lipid Content and Phospholipid Components of Lipid Nanoparticles. Pharmaceutics, 13(12), 2097. [Link]

  • Li, Y., et al. (2023). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. Pharmaceutics, 15(3), 896. [Link]

  • Gjetaj, E., et al. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles. Pharmaceutics, 15(2), 584. [Link]

  • Youn, K., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 6(4), 104159. [Link]

  • Gene reporter assays | BMG LABTECH. (2024, October 22). Retrieved February 13, 2026, from [Link]

  • Le, T., et al. (2020). The Importance of Poly(ethylene glycol) and Lipid Structure in Targeted Gene Delivery to Lymph Nodes by Lipid Nanoparticles. ACS Applied Bio Materials, 3(12), 8639–8648. [Link]

  • Zhang, L., et al. (2025). Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. Journal of Controlled Release, 380, 108–124. [Link]

  • PegGylated lipids - DC Chemicals. (n.d.). Retrieved February 13, 2026, from [Link]

  • Transfection Efficiency Assays - Araceli Biosciences. (2022, January 3). Retrieved February 13, 2026, from [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2023, January 20). Journal of Visualized Experiments, (191), e64960. [Link]

  • Lowenthal, M., Antonishek, A., & Phinney, K. (2024). Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry. Analytical Chemistry, 96(3), 1185–1192. [Link]

  • Youn, K., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 6(4), 104159. [Link]

  • S-K, K., et al. (2023). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Biomaterials Science, 11(7), 2530–2541. [Link]

  • Analysis of mRNA Lipid Nanoparticle Load Capacity - Patsnap Eureka. (2025, October 10). Retrieved February 13, 2026, from [Link]

  • Youn, K., et al. (2025). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols, 6(4), 104159. [Link]

  • Gautam, A., et al. (2023). Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina. Molecular Therapy - Nucleic Acids, 34, 102048. [Link]

  • Wang, Y., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Pharmaceutics, 14(7), 1385. [Link]

  • Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting - ISCA. (2025, May 30). Retrieved February 13, 2026, from [Link]

  • Zhang, X., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols, 19(2), 430–459. [Link]

  • What Defines Efficiency in mRNA Lipid Nanoparticle Delivery - Patsnap Eureka. (2025, October 10). Retrieved February 13, 2026, from [Link]

  • Biopharma PEG Launches New Plant-Derived Cholesterol & DSPE for LNPs. (2023, August 22). Retrieved February 13, 2026, from [Link]

  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. (2022, December 22). Journal of Visualized Experiments, (191), e64960. [Link]

  • Lowenthal, M., Antonishek, A., & Phinney, K. (2023). Quantification of mRNA in Lipid Nanoparticles Using Mass Spectrometry. NIST. [Link]

  • Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues. (n.d.). Regenerative Biomaterials. Retrieved February 13, 2026, from [Link]

  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025, September 15). International Journal of Pharmaceutics, 683, 125941. [Link]

  • Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles. (2023, July 7). RSC Publishing. [Link]

  • Comparative composition of two lipid nanoparticle (LNP) systems used... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. (2024, January 23). MDPI. [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (n.d.). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Retrieved February 13, 2026, from [Link]

  • Assessment of LNP concentration, size, encapsulation efficiency and more using NanoFCM. (2023, April 25). Retrieved February 13, 2026, from [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022, July 3). Advanced Drug Delivery Reviews, 188, 114416. [Link]

  • Multi-step screening of DNA/lipid nanoparticles and co-delivery with siRNA to enhance and prolong gene expression. (2022, July 25). Nature Communications, 13(1), 4292. [Link]

  • LANTERN: A Machine Learning Framework for Lipid Nanoparticle Transfection Efficiency Prediction. (2025, July 3). arXiv. [Link]

  • Transfection efficiency of LNPs after encapsulating EGFP-mRNA on BMDC... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues | Regenerative Biomaterials | Oxford Academic. (n.d.). Retrieved February 13, 2026, from [Link]

  • Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels. (2022, December 19). ACS Applied Materials & Interfaces, 14(51), 56649–56658. [Link]

  • Optimization of Lipid Nanoformulations for Effective mRNA Delivery. (2025, August 17). ResearchGate. [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024, October 23). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (2024, October 8). MDPI. [Link]

  • Flow cytometry analysis of in vitro eGFP transfection efficiency (upper... - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. (n.d.). Frontiers in Bioengineering and Biotechnology. Retrieved February 13, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
Reactant of Route 2
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.